Product packaging for Ethylenediamine hydrochloride(Cat. No.:CAS No. 15467-15-9)

Ethylenediamine hydrochloride

Cat. No.: B1198376
CAS No.: 15467-15-9
M. Wt: 96.56 g/mol
InChI Key: HCFPRFJJTHMING-UHFFFAOYSA-N
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Description

Significance of Ethylenediamine (B42938) and its Salts in Organic and Inorganic Chemistry Research

The importance of ethylenediamine and its salts, like the hydrochloride, spans both major branches of chemistry.

In inorganic chemistry , ethylenediamine is celebrated as a classic bidentate chelating ligand. wikipedia.orgfiveable.meatamankimya.com Abbreviated as "en," its two nitrogen atoms readily donate their lone pairs of electrons to a central metal ion, forming a stable five-membered ring. atamanchemicals.comatamanchemicals.com This chelation effect enhances the stability of the resulting coordination complex compared to similar complexes with monodentate ligands. fiveable.mesciencemadness.org This property is fundamental to the development of new coordination compounds, catalysts, and materials with specific magnetic or fluorescent properties. smolecule.comsolubilityofthings.comfiveable.me For instance, the complex [Co(en)₃]³⁺ is a well-studied example of an archetypal chiral tris-chelate complex. wikipedia.orgatamankimya.com

In organic chemistry , ethylenediamine hydrochloride serves as a crucial building block for a wide array of molecules. atamanchemicals.comatamanchemicals.com Its two reactive amine groups allow it to be a precursor in the synthesis of polymers, such as polyurethanes and poly(amidoamine) (PAMAM) dendrimers. atamanchemicals.comwikipedia.orgbionity.com It is also fundamental in the synthesis of various heterocyclic compounds, like imidazolidines. atamanchemicals.comwikipedia.org Furthermore, it is a key starting material for producing widely used chemicals, including the chelating agent ethylenediaminetetraacetic acid (EDTA) and various fungicides and pharmaceutical ingredients. atamanchemicals.comwikipedia.orgbionity.com The N–CH₂–CH₂–N linkage derived from ethylenediamine is a feature in numerous bioactive compounds, including some antihistamines. wikipedia.orgbionity.com

Detailed Research Findings

Recent research continues to uncover new applications for ethylenediamine and its derivatives.

Catalysis: Ethylenediamine-based ligands are used to create catalysts for various reactions. For example, the complex Pd/C-ethylenediamine has been synthesized for use as a catalyst. sigmaaldrich.com The chelating ability of ethylenediamine helps to stabilize metal nanoparticles, preventing their aggregation and enhancing catalytic activity and stability in processes like methane (B114726) dry reforming. researchgate.net

Nanoparticle Synthesis: Ethylenediamine can act as a template and coordination agent in the synthesis of nanocrystals. sigmaaldrich.com Studies have shown its use as an additive to control the morphology of magnetite (Fe₃O₄) nanoparticles, where the amine groups interact with the nanoparticle surface to direct crystal growth. rsc.org It has also been used as a solvent in the solvothermal synthesis of zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe) precursors. sigmaaldrich.com

Pharmaceutical Research: Derivatives of this compound have been investigated for their cytotoxic activity against human cancer cell lines. iiarjournals.org Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)- and N,N'-bis(5-chloro-2-hydroxybenzyl)- ethylenediamine dihydrochlorides have shown the ability to cause cell cycle arrest and exhibit cytotoxic effects, indicating their potential as a basis for novel therapeutic agents. iiarjournals.org

Historical Context of this compound in Chemical Synthesis

The history of this compound is linked to the development of industrial organic chemistry. Ethylenediamine itself was a part of the expansion in the study of organic amines and polyethylene (B3416737) amines in the early 20th century.

The primary industrial synthesis method for ethylenediamine, which provides the base for the hydrochloride salt, is the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) under high pressure and temperature (around 180 °C) in an aqueous medium. wikipedia.orgsciencemadness.org This process, known as the ethylene (B1197577) dichloride (EDC) process, generates hydrogen chloride, which reacts with the amine to form the hydrochloride salt. wikipedia.org The free amine is then typically liberated by adding sodium hydroxide (B78521). wikipedia.org This method became a major commercial route in the mid-20th century. A Japanese patent from 1979 describes a method to improve the yield of this compound by reacting ethylene dichloride and ammonia in the presence of ammonium (B1175870) chloride to minimize by-products. google.com

An earlier laboratory and industrial synthesis, known as the Munz synthesis (1935), involved treating ethylenediamine with chloroacetic acid and sodium hydroxide. bris.ac.uk Modern, greener routes are also being explored, such as the catalytic amination of ethylene glycol, to avoid the use of chlorinated hydrocarbons. acs.orgnih.gov

The hydrochloride salt itself is synthesized by the direct reaction of ethylenediamine with hydrochloric acid. smolecule.comresearchgate.net This straightforward acid-base reaction allows for the creation of a stable, water-soluble, crystalline solid, which is often easier to handle and store than the volatile and corrosive liquid base. guidechem.cominchem.org

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂H₁₀Cl₂N₂ smolecule.com
Molecular Weight 133.02 g/mol smolecule.comlobachemie.com
Appearance White crystalline solid guidechem.comcdhfinechemical.com
Synonyms Ethane-1,2-diamine dihydrochloride (B599025), Ethylenediammonium dichloride guidechem.comsolubilityofthings.com
CAS Number 333-18-6 smolecule.comsolubilityofthings.com
Solubility Highly soluble in water smolecule.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9ClN2 B1198376 Ethylenediamine hydrochloride CAS No. 15467-15-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPRFJJTHMING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15467-15-9, 18299-54-2, 107-15-3 (Parent)
Record name Ethylenediamine hydrochloric acid salt
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=18299-54-2
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Record name Ethylenediamine hydrochloride
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Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

333-18-6, 15467-15-9, 18299-54-2
Record name Ethylenediamine, dihydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=333-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoethylammonium chloride
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Record name Ethylenediamine hydrochloride
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Synthetic Methodologies and Preparative Chemistry of Ethylenediamine Hydrochloride

Industrial Synthesis Routes

The large-scale production of ethylenediamine (B42938) is dominated by a few key chemical processes. These methods are optimized for yield, cost-effectiveness, and, increasingly, for environmental considerations.

The oldest and a prominent industrial method for producing ethylenediamine is the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849). wikipedia.orgatamanchemicals.com This process is typically conducted in an aqueous medium under high pressure and temperature. wikipedia.org The reaction directly yields a mixture of amine hydrochlorides because the hydrogen chloride generated during the reaction immediately neutralizes the amine groups as they are formed. wikipedia.orgevitachem.com

The primary reaction is as follows: ClCH2CH2Cl + 2 NH3 → H2NCH2CH2NH2 + 2 HCl Followed by salt formation: H2NCH2CH2NH2 + 2 HCl → [H3NCH2CH2NH3]Cl2

This process inherently produces a series of higher polyethylene (B3416737) polyamines, such as Diethylenetriamine (B155796) (DETA) and Triethylenetetramine (B94423) (TETA), as by-products through the further reaction of ethylenediamine with 1,2-dichloroethane. wikipedia.org To favor the production of ethylenediamine, a large excess of ammonia is used. google.com The ethylenediamine is typically liberated from its salt by the addition of sodium hydroxide (B78521), followed by fractional distillation to separate it from water and the other polyamines. wikipedia.org However, for the production of ethylenediamine hydrochloride, the reaction mixture containing the salt can be purified directly. A continuous process has been developed where 1,2-dichloroethane and ammonia are introduced into a reaction tower at elevated temperatures (50-200 °C) to produce the hydrochloride salt continuously. google.com

Table 1: Industrial Synthesis via Ammonolysis of 1,2-Dichloroethane

Parameter Value Source(s)
Reactants 1,2-Dichloroethane, Ammonia wikipedia.orgatamanchemicals.com
Product This compound google.com
Temperature 120–180 °C atamanchemicals.comevitachem.com
Pressure 1.98–2.47 MPa (approx. 20-25 atm) atamanchemicals.comevitachem.com
Key By-products Diethylenetriamine (DETA), Triethylenetetramine (TETA) wikipedia.org
Process Notes A large excess of ammonia is used to maximize the yield of ethylenediamine. The initial product is the hydrochloride salt. google.com

An alternative industrial route involves the reaction of ethanolamine (B43304) with ammonia over a heterogeneous catalyst. wikipedia.org This process is considered a greener alternative to the dichloroethane method as it avoids the use of chlorinated compounds and the co-production of large quantities of salt. nih.gov The reaction is typically carried out in the gas phase at high temperatures and pressures. wikipedia.orgevitachem.com

Various catalysts are employed, including nickel, cobalt, or copper-based heterogeneous catalysts. wikipedia.orgatamanchemicals.comlehigh.edu Mordenite (B1173385) zeolites have also been shown to be effective catalysts for this reaction at lower pressures. lehigh.edumdpi.com This process yields the free base, ethylenediamine, which must then be reacted with hydrochloric acid to form this compound. patsnap.com By-products such as piperazine (B1678402) (PIP) and diethylenetriamine (DETA) can also be formed. google.com

Table 2: Industrial Synthesis via Catalytic Amination of Ethanolamine

Parameter Value Source(s)
Reactants Ethanolamine, Ammonia wikipedia.org
Catalyst Nickel, Cobalt, or Mordenite-based wikipedia.orgatamanchemicals.comlehigh.edu
Temperature 170–230 °C atamanchemicals.comevitachem.com
Pressure 5.0–30.0 MPa google.com
Key By-products Piperazine (PIP), Diethylenetriamine (DETA) google.com
Process Notes Produces the free amine, which requires a subsequent step with HCl to form the hydrochloride salt. patsnap.com

Another environmentally benign route for synthesizing ethylenediamine is the catalytic amination of ethylene (B1197577) glycol. nih.govacs.org This method uses ethylene glycol and ammonia as raw materials, reacting them over a catalyst to produce ethylenediamine and water. nih.gov

The reaction proceeds as: HOCH2CH2OH + 2 NH3 → H2NCH2CH2NH2 + 2 H2O

The process can follow two main mechanistic pathways depending on the catalyst: a hydrogenation-dehydrogenation route over supported metal catalysts or a condensation amination route over solid acid catalysts. nih.gov Supported bimetallic catalysts, such as NiO/CuO/Al₂O₃ and Co-Cu/γ-Al₂O₃, have been investigated for this conversion. ciac.jl.cnresearchgate.net Research has shown that with a NiO/CuO/Al₂O₃ catalyst, a selectivity for ethylenediamine of 56.7% can be reached at 180 °C and 0.6 MPa. ciac.jl.cn Similar to the ethanolamine route, this process produces the free amine, which is then converted to this compound by treatment with hydrochloric acid.

Table 3: Industrial Synthesis via Catalytic Amination of Ethylene Glycol

Parameter Value Source(s)
Reactants Ethylene Glycol, Ammonia nih.gov
Catalyst Supported metal oxides (e.g., NiO/CuO/Al₂O₃, Co-Cu/γ-Al₂O₃) ciac.jl.cnresearchgate.net
Temperature 180–200 °C ciac.jl.cnresearchgate.net
Pressure 0.6–4.0 MPa ciac.jl.cnresearchgate.net
Selectivity 45-57% for Ethylenediamine ciac.jl.cnresearchgate.net
Key By-products Ethanolamine (MEA), Piperazine (PIP) nih.govresearchgate.net
Process Notes Considered a "green" process. Produces the free amine, requiring a subsequent step with HCl for the hydrochloride salt. patsnap.comnih.gov

Laboratory-Scale Preparation Techniques

For laboratory purposes, ethylenediamine can be synthesized using methods that may not be economical on an industrial scale but are convenient for smaller quantities. These methods also produce the free amine, which is then converted to the hydrochloride salt.

Ethylenediamine can be prepared in the laboratory by reacting ethylene glycol with urea (B33335). wikipedia.org The synthesis is typically a two-step process. First, ethylene glycol is heated with an excess of urea, leading to the formation of a resinous solid intermediate, which is a precursor to ethyleneurea (2-imidazolidinone). sciencemadness.org In the second step, this intermediate is pyrolyzed, often under reduced pressure, to yield ethylenediamine. sciencemadness.orgreddit.com

The reaction is complex and can be challenging, with by-products like ammonium (B1175870) carbonate that can clog the apparatus. reddit.com Yields are often low, but the accessibility of the starting materials (ethylene glycol from antifreeze and urea) makes it a point of interest for amateur chemists. reddit.comyoutube.com The resulting ethylenediamine is collected and can be converted to this compound by reacting it with hydrochloric acid.

Table 4: Laboratory Synthesis from Ethylene Glycol and Urea

Parameter Description Source(s)
Reactants Ethylene Glycol, Urea wikipedia.orgsciencemadness.org
Intermediate Ethyleneurea (2-imidazolidinone) or a related polymer wikipedia.orgsciencemadness.org
Process 1. Fusion of reactants (150-240 °C). 2. Pyrolysis of the resulting intermediate (240-270 °C). sciencemadness.orgreddit.com
Challenges Low yield, formation of solid by-products that can cause blockages. reddit.comsciencemadness.org
Final Step Conversion of the produced ethylenediamine base to the hydrochloride salt with HCl. patsnap.com

A similar laboratory method involves the reaction of ethanolamine with urea. wikipedia.org Under specific conditions, urea can aminate ethanolamine to produce ethyleneurea, which can then be hydrolyzed or decarboxylated to form ethylenediamine. sciencemadness.org Research indicates that heating ethanolamine and urea can produce 2-hydroxyethylurea, but further reaction under more strenuous conditions can lead to the formation of ethyleneurea. sciencemadness.org A related process involves reacting ethylenediamine, ethanolamine, and urea to form intermediates which are then hydrolyzed to a mixture of ethylenediamine and diethylenetriamine. google.com The synthesis of ethyleneurea from ethylenediamine and urea is a well-established, high-yield reaction, which underscores the viability of ethyleneurea as an intermediate. lambdasyn.org Once the free ethylenediamine base is obtained, it is neutralized with hydrochloric acid to produce the final this compound product.

Table 5: Laboratory Synthesis from Ethanolamine and Urea

Parameter Description Source(s)
Reactants Ethanolamine, Urea wikipedia.orgsciencemadness.org
Intermediate Ethyleneurea (2-imidazolidinone) sciencemadness.org
Process Reaction of ethanolamine and urea to form an ethyleneurea intermediate, followed by hydrolysis/decarboxylation. wikipedia.orgsciencemadness.org
Final Step Conversion of the produced ethylenediamine base to the hydrochloride salt with HCl. patsnap.com

Green Chemistry Approaches in Ethylenediamine Synthesis

Traditional methods for producing ethylenediamine, such as the ammonolysis of 1,2-dichloroethane, are often associated with environmental concerns, including the formation of corrosive byproducts like ammonium chloride and the generation of significant salt waste. nih.gov Consequently, the development of greener, more sustainable synthetic routes is a primary focus of current research. The catalytic amination of ethylene glycol (EG) or monoethanolamine (MEA) with ammonia represents a more environmentally benign alternative, with water as the main byproduct. nih.govacs.org These processes are central to the advancement of green chemistry in the production of ethylenediamine.

Catalytic Systems for Environmentally Benign Production

The efficiency and selectivity of the amination of ethylene glycol or monoethanolamine are highly dependent on the catalytic system employed. Research has explored a variety of catalysts, including supported metal and multimetallic catalysts, solid acid catalysts, and homogeneous catalysts, each with distinct advantages and mechanisms. nih.govacs.orgresearchgate.net

Supported metal catalysts are instrumental in the reductive amination of ethylene glycol. nih.govacs.org These catalysts typically facilitate a "borrowing hydrogen" or "hydrogen-transfer" mechanism. nih.govresearchgate.net This process involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to the desired amine. nih.govacs.orgresearchgate.net

Transition metals, particularly copper (Cu) and nickel (Ni), are frequently used as the active components due to their efficacy in dehydrogenation-hydrogenation processes. nih.govacs.org To enhance catalytic activity, selectivity, and stability, various promoters such as Rhenium (Re), Cobalt (Co), Zirconium (Zr), Titanium (Ti), Tin (Sn), and Manganese (Mn) are often incorporated. nih.govacs.org The support material, commonly metal oxides like silica (B1680970) (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃), plays a crucial role in stabilizing the dispersed metal nanoparticles. nih.govacs.org

For instance, a bimetallic Co-Cu/γ-Al₂O₃ catalyst has been investigated for the amination of ethylene glycol, demonstrating the synergistic effect between the two metals. Copper facilitates the dehydrogenation of ethylene glycol, while cobalt promotes the subsequent amination step. nih.govresearchgate.net Another study explored a NiO/CuO/Al₂O₃ catalyst, achieving a selectivity of 56.7% for ethylenediamine under optimized conditions. ciac.jl.cn The use of metal-organic frameworks (MOFs) with grafted ethylenediamine as a support for palladium-gold alloys has also been shown to produce small, highly dispersed nanoparticles. mdpi.com

Table 1: Performance of Various Supported Metal Catalysts in Ethylenediamine Synthesis

CatalystReactantsTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to EDA (%)Reference
Co-Cu/γ-Al₂O₃EG, NH₃, H₂200454.424.7 (yield) nih.govresearchgate.net
NiO/CuO/Al₂O₃EG, NH₃1800.6-56.7 ciac.jl.cn
Cu/Ni/Ti/Zr/Sn/Co/Mn/ZSM-5EG, NH₃250149387 nih.gov
Ni, Cu, Cr, RuMEA, NH₃200-4081 nih.gov

EDA: Ethylenediamine, EG: Ethylene Glycol, MEA: Monoethanolamine

Solid acid catalysts, particularly zeolites like mordenite, offer a shape-selective pathway for the synthesis of ethylenediamine, primarily from monoethanolamine and ammonia. lehigh.edugoogle.com The microporous structure of mordenite, with its distinct channel sizes, can favor the formation of the linear ethylenediamine molecule while hindering the formation of bulkier, cyclic byproducts such as piperazine. lehigh.edumdpi.com

The catalytic activity of mordenite is linked to its acidic sites. mdpi.com Dealumination, the process of removing aluminum atoms from the zeolite framework through methods like acid leaching, can enhance catalytic performance. google.commdpi.com This modification can increase the effective micropore diameter and the number and strength of Brønsted acid sites, which are the active sites for the selective synthesis of ethylenediamine. google.commdpi.com For example, a moderately dealuminated H-mordenite has shown good selectivity (57-64 wt.%) for ethylenediamine in the amination of monoethanolamine. lehigh.edu By optimizing the dealumination process, selectivities as high as 93.6% have been reported. mdpi.commdpi.com

Table 2: Influence of Mordenite Modification on Ethylenediamine Synthesis from Monoethanolamine

CatalystSi/Al RatioTemperature (°C)Conversion of MEA (%)Selectivity to EDA (%)Reference
H-Mordenite (dealuminated)6.5:1 to 15:1300-325-57-64 lehigh.edugoogle.com
Alkali-treated H-MOR-31052.893.6 mdpi.com

EDA: Ethylenediamine, MEA: Monoethanolamine

Homogeneous catalysts generally exhibit high activity and selectivity due to their well-defined active sites. nih.govresearchgate.net In the context of ethylenediamine synthesis, metal complexes and ionic liquids have emerged as promising catalytic systems. nih.govacs.org

A well-defined ruthenium complex, RuHCl(CO)(PPh₃)₃, has been shown to catalyze the reaction of ethylene glycol with ammonia, achieving complete conversion of ethylene glycol with a 21.2% selectivity to ethylenediamine under relatively mild conditions. nih.gov

Ionic liquids (ILs), with their low vapor pressure, high thermal stability, and designable structures, offer a unique medium for catalysis. acs.orgnih.gov Combining metal complexes with ionic liquids can overcome some of the limitations of direct ethylenediamine synthesis. For instance, a system composed of a Brønsted acid-modified bisimidazolium cation and a transition-metal anion complex (e.g., CuCl₄²⁻) has been developed. acs.org In this system, the acidic components promote the dehydrogenation of ethylene glycol, while the metal anion facilitates the hydrogenation of the intermediate imine, leading to high conversion (92%) and selectivity (85%) for ethylenediamine. acs.org The immobilization of homogeneous catalysts in a supported ionic liquid phase (SILP) is a strategy to combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems. nih.gov

Synthesis of Substituted Ethylenediamine Derivatives

Substituted ethylenediamine derivatives are valuable intermediates in various chemical applications. asianpubs.org Their synthesis often involves the functionalization of the ethylenediamine backbone.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common and versatile method for preparing N-substituted ethylenediamine derivatives. asianpubs.org This approach typically involves the reaction of an amine with a suitable electrophile containing a leaving group.

A more recent and modular approach for synthesizing substituted piperazines, which are related to cyclic ethylenediamine derivatives, employs a palladium-catalyzed reaction between a bis-tosylated ethylenediamine and a propargyl carbonate. nih.gov This method forges two carbon-nitrogen bonds in a single process with high efficiency. nih.gov The synthesis of N,N,N'-trisubstituted ethylenediamine derivatives has also been achieved through a three-step process starting from 2-methyl-2-imidazoline. researchgate.net

Michael Addition and Subsequent Transformations

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a valuable method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.combyjus.com In the context of ethylenediamine derivatives, this reaction provides a powerful tool for their synthesis and functionalization.

A common strategy involves the reaction of an amine with an α,β-unsaturated compound. For instance, N-substituted and N,N-disubstituted ethylenediamine derivatives can be prepared by the Michael addition of an amine to an α,β-unsaturated ester, such as ethyl acrylate (B77674). asianpubs.orggoogle.com This initial addition is often followed by a series of transformations, including hydrazinolysis and Curtius rearrangement, to yield the final ethylenediamine derivative. asianpubs.orggoogle.com The mechanism of the Michael addition involves the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of an enolate intermediate which is subsequently protonated. youtube.comorganicchemistrytutor.com

The reaction can be catalyzed by Lewis acids like ferric chloride hexahydrate (FeCl₃·6H₂O), which can enhance the reaction rate and yield. google.com The choice of solvent can also play a role, with water and methanol (B129727) being common choices. google.com

A notable application of this methodology is in the synthesis of poly(amidoamine) (PAMAM) dendrimers, where ethylenediamine serves as the initiator core. The synthesis involves a repetitive two-step sequence: a Michael addition of the primary amine to methyl acrylate, followed by amidation of the resulting ester with another molecule of ethylenediamine. kirj.ee

Subsequent Transformations:

Following the initial Michael addition, the resulting adduct can undergo various transformations to generate a diverse range of ethylenediamine derivatives.

Hydrazinolysis and Curtius Rearrangement: The ester group of the Michael adduct can be converted to a hydrazide through hydrazinolysis. Subsequent treatment with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) initiates a Curtius rearrangement, ultimately yielding the desired N-substituted ethylenediamine. asianpubs.orggoogle.com

Intramolecular Cyclization: In certain cases, the Michael adduct can undergo a subsequent intramolecular cyclization. For example, the reaction of primary amines with itaconates leads to a Michael adduct that can then cyclize to form a stable N-substituted pyrrolidone ring. nih.gov

Reductive Amination: The aldehyde or ketone functionality that can be present in a Michael acceptor can be converted to an amine through reductive amination. This involves the formation of a Schiff base with an amine, followed by reduction. thermofisher.comharvard.edu

The following table summarizes representative examples of Michael addition reactions for the synthesis of ethylenediamine derivatives:

Michael DonorMichael AcceptorCatalyst/ConditionsSubsequent TransformationsProduct Type
Amine (aromatic, aliphatic, or heterocyclic)Ethyl acrylateLewis Acid (e.g., FeCl₃·6H₂O)Hydrazinolysis, Curtius RearrangementN-Substituted Ethylenediamine
EthylenediamineMethyl acrylateMethanolAmidation with EthylenediaminePAMAM Dendrimer
Primary AmineItaconate-Intramolecular CyclizationN-Substituted Pyrrolidone

Regioselective Synthesis Pathways

Regioselectivity in the synthesis of ethylenediamine derivatives is crucial for controlling the position of substituents on the diamine backbone. This is particularly important when preparing unsymmetrically substituted ethylenediamines, which are valuable building blocks in medicinal chemistry and materials science.

One of the primary challenges in the regioselective synthesis of N-substituted ethylenediamines is preventing the formation of undesired N,N'-disubstituted products. Several strategies have been developed to achieve monosubstitution with high selectivity.

Use of Protecting Groups:

A common and effective approach involves the use of protecting groups to temporarily block one of the amino groups of ethylenediamine, allowing for selective reaction at the other. nih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. Ethylenediamine can be mono-Boc protected, and the remaining free amino group can then be subjected to various reactions, such as alkylation. nih.gov Following the desired transformation, the Boc group can be removed under acidic conditions. nih.gov

Another protecting group that finds application is the fluorenylmethyloxycarbonyl (Fmoc) group. highfine.com However, direct mono-Fmoc protection of ethylenediamine can be challenging. A three-step process involving initial mono-Boc protection, followed by Fmoc protection of the second amino group, and subsequent selective removal of the Boc group is often employed. nih.gov

Control of Reaction Conditions:

In some cases, regioselectivity can be achieved by carefully controlling the reaction conditions without the need for protecting groups. For example, the mono-N-alkylation of ethylenediamine can be achieved by using a specific molar ratio of reactants and controlling the reaction temperature. However, this method often leads to a mixture of mono- and di-substituted products, requiring purification.

Synthesis of N-Monosubstituted Derivatives:

A variety of methods have been reported for the synthesis of N-monosubstituted ethylenediamine derivatives. These include:

Nucleophilic Substitution: Reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis. asianpubs.org

Reaction with 2-Chloroethylamine (B1212225) Hydrochloride: Direct alkylation of an amine with 2-chloroethylamine hydrochloride. asianpubs.org

Ring Opening of Oxazolines: Reaction of an amine with 2-ethyl-2-oxazoline (B78409) followed by hydrolysis. asianpubs.org

Reaction with 2-Oxazolidone: A method that can provide good yields but may be limited by the cost of the reagent. asianpubs.org

The following table highlights different approaches to achieve regioselective synthesis of ethylenediamine derivatives:

StrategyReagentsKey Features
Mono-Boc ProtectionEthylenediamine, Boc AnhydrideAllows for selective alkylation of the unprotected amine.
Nucleophilic SubstitutionAmine, N-(2-bromoethyl)phthalimideTwo-step process involving phthalimide (B116566) protection.
Direct AlkylationAmine, 2-Chloroethylamine HydrochlorideA straightforward method, but may lack selectivity.
Ring OpeningAmine, 2-Ethyl-2-oxazolineProvides an alternative route to N-substituted derivatives.

Synthesis of N-Substituted Ethylenediamine Derivatives

The synthesis of N-substituted ethylenediamine derivatives is of significant interest due to their wide applications as intermediates in the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysts. asianpubs.orghbu.edu.cn Several synthetic methodologies have been developed to introduce a variety of substituents onto the nitrogen atoms of the ethylenediamine core.

Reductive Amination:

Reductive amination is a versatile method for the synthesis of N-substituted amines. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or Schiff base intermediate, which is then reduced to the corresponding amine. thermofisher.comharvard.edu This method can be applied to the synthesis of N-substituted ethylenediamine derivatives by reacting ethylenediamine with aldehydes or ketones. The reaction can be promoted by various reducing agents, and microwave irradiation has been shown to accelerate the reaction rate. harvard.edu For instance, the reductive amination of dialdehyde (B1249045) cellulose (B213188) with ethylenediamine has been used to create renewable thermoplastics. acs.org

Alkylation with Alkyl Halides:

A straightforward approach to N-substituted ethylenediamines is the direct alkylation of ethylenediamine with alkyl halides. google.com However, this method often suffers from a lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-substituted products, as well as the formation of quaternary ammonium salts. To achieve selective N-monosubstitution, the use of a large excess of ethylenediamine or the application of protecting group strategies is often necessary. nih.gov

Michael Addition:

As discussed in section 2.4.2, the Michael addition of amines to α,β-unsaturated compounds is an effective route to N-substituted ethylenediamine derivatives. asianpubs.orggoogle.com This method allows for the introduction of a variety of substituents by varying the structure of the Michael acceptor.

Other Methods:

Other methods for the synthesis of N-substituted ethylenediamine derivatives include:

Condensation with Carboxylic Acid Derivatives: N-acyl derivatives can be prepared by the condensation of ethylenediamine with carboxylic acid chlorides or esters. google.com

Ring Opening of Epoxides: The reaction of ethylenediamine with epoxides can lead to the formation of N-(2-hydroxyalkyl)ethylenediamine derivatives.

The following table provides a summary of common methods for the synthesis of N-substituted ethylenediamine derivatives:

MethodReactantsKey Features
Reductive AminationEthylenediamine, Aldehyde/KetoneVersatile method for introducing a wide range of substituents. thermofisher.comharvard.edu
AlkylationEthylenediamine, Alkyl HalideDirect but often unselective method. google.com
Michael AdditionEthylenediamine, α,β-Unsaturated CompoundEfficient method for forming C-N bonds. asianpubs.orggoogle.com
CondensationEthylenediamine, Carboxylic Acid Chloride/EsterForms N-acyl derivatives. google.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral, enantioenriched 1,2-diamines, including derivatives of ethylenediamine, is a highly active area of research due to their importance as chiral auxiliaries, ligands for asymmetric catalysis, and components of biologically active molecules. rsc.orgnih.gov A variety of stereoselective methods have been developed to control the stereochemistry of these compounds.

From the Chiral Pool:

A common strategy for the synthesis of chiral ethylenediamine derivatives involves starting from readily available chiral building blocks, a concept known as the "chiral pool." Natural α-amino acids are particularly useful starting materials. nih.govthieme-connect.de For example, chiral 1,2-diamines can be synthesized from amino acids through modification of the carboxylic acid group. nih.gov This can involve reduction of the amino acid to a 2-amino alcohol, followed by further transformations. nih.govresearchgate.net

Asymmetric Synthesis:

Catalytic asymmetric synthesis provides a powerful approach to enantiomerically enriched 1,2-diamines. rsc.orgnih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a bond-forming reaction. Key strategies include:

Asymmetric Ring Opening of Aziridines: The ring-opening of meso-aziridines with a nucleophile, catalyzed by a chiral Lewis acid or organocatalyst, can provide access to chiral 1,2-diamines. rsc.org

Asymmetric Aza-Henry (Nitro-Mannich) Reaction: The addition of a nitroalkane to an imine, catalyzed by a chiral catalyst, yields a β-nitroamine, which can be reduced to the corresponding 1,2-diamine. rsc.orgacs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of C=N bonds in suitable precursors can lead to chiral diamines. nih.gov

Asymmetric Strecker Reaction: The addition of a cyanide source to a C=N bond in the presence of a chiral catalyst can produce chiral α-aminonitriles, which are precursors to 1,2-diamines. acs.orgnih.gov

Diastereoselective Addition to Chiral Imines: The addition of nucleophiles to chiral N-sulfinylimines is a well-established method for the synthesis of chiral amines, including 1,2-diamines. The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical course of the addition. cas.cn

Diastereoselective Synthesis:

In cases where a chiral center is already present in the molecule, diastereoselective reactions can be used to create new stereocenters with a high degree of control. For example, the nucleophilic addition of organometallic reagents to chiral diimines derived from glyoxal (B1671930) and a chiral amine can produce C2-symmetric 1,2-diamines with good diastereoselectivity. thieme-connect.com

The following table summarizes key approaches for the stereoselective synthesis of chiral ethylenediamine derivatives:

ApproachMethodKey Features
Chiral Pool SynthesisStarting from α-amino acidsUtilizes readily available chiral starting materials. nih.govthieme-connect.de
Asymmetric CatalysisRing-opening of aziridines, Aza-Henry reaction, HydrogenationEmploys chiral catalysts to induce enantioselectivity. rsc.orgnih.gov
Diastereoselective SynthesisAddition to chiral imines or diiminesUtilizes an existing stereocenter to control the formation of new ones. cas.cnthieme-connect.com

Chemical Reactivity and Reaction Mechanisms of Ethylenediamine Hydrochloride

Acid-Base Chemistry and Dissociation Behavior in Aqueous Media

In aqueous solutions, ethylenediamine (B42938) hydrochloride readily dissociates, releasing its constituent ions. patsnap.com As the salt of the dibasic base ethylenediamine, its dissociation and subsequent interaction with water are characterized by two distinct acid dissociation constants (pKa values). chegg.com

The fully protonated form, ethylenediammonium dichloride ([H₃N(CH₂)₂NH₃]²⁺ 2Cl⁻), undergoes a stepwise dissociation in water. The first deprotonation yields the monoprotonated species, [H₃N(CH₂)₂NH₂]⁺, and the second deprotonation yields the neutral ethylenediamine molecule, H₂N(CH₂)₂NH₂. These equilibria are fundamental to its behavior in solution.

The acid-base reactions can be represented as follows:

[H₃N(CH₂)₂NH₃]²⁺(aq) + H₂O(l) ⇌ [H₃N(CH₂)₂NH₂]⁺(aq) + H₃O⁺(aq)

[H₃N(CH₂)₂NH₂]⁺(aq) + H₂O(l) ⇌ H₂N(CH₂)₂NH₂(aq) + H₃O⁺(aq)

The corresponding base dissociation constants (Kb) for ethylenediamine are Kb1 = 5.2×10⁻⁴ and Kb2 = 3.7×10⁻⁷. chegg.com These values highlight the progressive decrease in basicity as the amine groups are protonated. This dissociation behavior is crucial in applications where pH control is essential. patsnap.com

Role as a Buffering Agent in Chemical Systems

Due to its ability to exist in multiple protonated forms, ethylenediamine and its hydrochloride salt can act as a buffering agent, helping to maintain a stable pH in a solution. patsnap.commyskinrecipes.com A buffer system is most effective when the pH of the solution is close to the pKa of the buffering species. For the ethylenediamine system, there are two potential buffering regions corresponding to its two pKa values.

The presence of both the acidic (protonated amine groups) and basic (free amine groups) forms allows the system to neutralize both added acids and bases, thereby resisting significant changes in pH. This property is particularly useful in various biochemical assays and chemical formulations where pH stability is critical for reaction kinetics or product stability. patsnap.commyskinrecipes.com For instance, in a titration with a strong acid like HCl, the ethylenediamine solution will exhibit buffering regions around its pKa values as the amine groups are successively protonated. pearson.com

Reaction Kinetics and Mechanistic Investigations

The reaction kinetics and mechanisms of ethylenediamine and its derivatives have been the subject of various scientific investigations, particularly in the context of industrial and environmental applications.

Reaction Kinetics with Calcium Hydroxide (B78521)

While specific studies detailing the reaction kinetics of ethylenediamine hydrochloride with calcium hydroxide are not prevalent in the provided search results, the general principles of acid-base neutralization suggest a reaction would occur. This compound, being acidic in solution, would react with the base calcium hydroxide. The reaction would neutralize the hydrochloride and deprotonate the ethylenediammonium ions, likely forming calcium chloride, water, and free ethylenediamine. The kinetics would be influenced by factors such as temperature, concentration, and the solid-liquid interfacial area if calcium hydroxide is not fully dissolved.

Gas-Phase Degradation Pathways (e.g., OH-Initiated Reactions)

In the atmosphere, ethylenediamine is subject to degradation, primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgnih.gov The rate coefficient for the gas-phase reaction of ethylenediamine with OH radicals has been determined experimentally and theoretically.

A study combining large outdoor atmospheric simulation chamber experiments with theoretical calculations reported a rate coefficient, kOH, of (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 308 ± 3 K and 1013 ± 3 hPa. acs.org Theoretical calculations yielded a consistent value of 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org

The reaction proceeds via H-abstraction from either the NH₂ or CH₂ groups. acs.org Theoretical modeling indicates a roughly 1:1 branching ratio between these two abstraction pathways at 298 K. acs.org The calculated rate coefficient exhibits a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. acs.orgacs.org This degradation pathway is significant for determining the atmospheric lifetime of ethylenediamine, which is estimated to be around 6 hours. nih.gov

Table 1: Kinetic Data for the Reaction of Ethylenediamine with OH Radicals

Parameter Value Conditions Source
Experimental Rate Coefficient (kOH) (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 308 ± 3 K, 1013 ± 3 hPa acs.org
Theoretical Rate Coefficient (kOH) 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ 298 K, 1013 hPa acs.org

Carbon Dioxide Capture Mechanisms (Zwitterion and Termolecular Pathways)

Ethylenediamine and other amines are extensively studied for their potential in post-combustion CO₂ capture. mdpi.comresearchgate.net The reaction between CO₂ and primary amines like ethylenediamine in aqueous solutions is typically described by two primary mechanisms: the zwitterion mechanism and the termolecular mechanism. researchgate.netaaqr.org

The zwitterion mechanism , first proposed by Caplow and later reintroduced by Danckwerts, involves two steps:

Zwitterion formation: The amine reacts with CO₂ to form a zwitterionic intermediate. mdpi.comaaqr.org H₂N(CH₂)₂NH₂ + CO₂ ⇌ ⁺H₂N(CH₂)₂NHCOO⁻

Deprotonation: A base (B), which can be another amine molecule, water, or hydroxide, removes a proton from the zwitterion to form a stable carbamate (B1207046). aaqr.orgchemrxiv.org ⁺H₂N(CH₂)₂NHCOO⁻ + B ⇌ H₂N(CH₂)₂NHCOO⁻ + BH⁺

The termolecular mechanism proposes a single-step reaction where a molecule of amine, a molecule of CO₂, and a base collide simultaneously to form the carbamate product directly.

Kinetic studies on the reaction of CO₂ with aqueous ethylenediamine solutions have shown that the reaction is very fast. acs.org Research using a stirred-cell reactor found that the second-order rate constant for the reaction with ethylenediamine was 15,770 m³/(kmol·s) at 303 K, with an activation energy of 57.7 kJ/mol. researchgate.net Both the zwitterion and termolecular mechanisms have been used to correlate the kinetic data for these reactions. researchgate.net The bifunctional nature of ethylenediamine, possessing two amine groups, can enhance its CO₂ capture capacity per molecule. researchgate.net

Reductive Amination Reactions with Biomolecules

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction involves the initial formation of a Schiff base (an imine) between a carbonyl group (aldehyde or ketone) and a primary amine, followed by the reduction of the imine to a more stable amine linkage.

This compound, or its free base form, can participate in reductive amination. For instance, N-Boc-ethylenediamine, a derivative, is used in the reductive amination with the reducing end of dextran, a biomolecule. harvard.edu This reaction, typically slow, can be significantly accelerated using microwave irradiation, reducing reaction times from days to hours. harvard.edu The mechanism involves the reaction of the primary amine of ethylenediamine with an aldehyde or ketone on the biomolecule, forming an intermediate imine that is then reduced by a reducing agent like sodium cyanoborohydride. harvard.edu This process is a key strategy for conjugating molecules and synthesizing copolymers for various applications, including the development of biocompatible materials. harvard.edumdpi.com

Formation of Heterocyclic Compounds

The presence of two nucleophilic nitrogen atoms separated by a two-carbon bridge makes ethylenediamine a key precursor for synthesizing a variety of saturated and unsaturated heterocyclic compounds. wikipedia.orgatamanchemicals.com Its reaction with bifunctional electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, readily leads to the formation of five, six, and seven-membered rings. wikipedia.orgatamankimya.com

One of the most common applications is in the formation of imidazolidines through condensation with aldehydes or ketones. atamanchemicals.comwikipedia.orgatamanchemicals.com It is also extensively used in the synthesis of piperazines and diazepines. For instance, the cyclocondensation of ethylenediamine with substituted flavones provides a direct route to 5,7-diaryl-2,3-dihydro-1,4-diazepines. tandfonline.com Similarly, its reaction with β-diketones is a well-established method for preparing 1,4-diazepine derivatives. psu.edu

The synthesis of piperazin-2-ones, a scaffold found in many biologically active molecules, can be achieved through the reaction of ethylenediamine with various carbonyl substrates. Research has demonstrated one-pot approaches involving sequential reactions, such as a Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization with ethylenediamine, to produce chiral C3-substituted piperazin-2-ones. acs.org Another method involves the Jocic-type reaction of N-substituted ethylenediamines with 1,1,1-trichloro-4-phenylbutan-2-ol to yield substituted piperazin-2-ones. rsc.org

The following table summarizes selected research findings on the synthesis of heterocyclic compounds using ethylenediamine.

Heterocyclic ProductReactantsReaction ConditionsYield (%)Reference
5,7-diaryl-2,3-dihydro-1,4-diazepinesSubstituted flavones, EthylenediamineRefluxNot specified tandfonline.com
1,4-diazepine derivativesβ-diketones, EthylenediamineReflux in ethanol (B145695) with glacial acetic acidHigh psu.edu
Spiro[5H-1,4-diazepine-5,3'-[3H]indol]-2'(1'H)-one3-Aroylmethylene-3-hydroxyindol-2-ones, EthylenediamineReflux in absolute ethanol>90% (combined) niscpr.res.in
3-Aryl/alkyl piperazin-2-onesAldehydes, (Phenylsulfonyl)acetonitrile, Cumyl hydroperoxide, EthylenediaminesOne-pot sequential reaction38-90% acs.org
1-Benzyl-3-phenethylpiperazin-2-one1,1,1-Trichloro-4-phenylbutan-2-ol, N-benzyl-1,2-ethylenediamineSilica (B1680970) column chromatography78% rsc.org
2-Aryl-2-imidazolinesAryl halides, tert-Butyl isocyanide, EthylenediaminePalladium-catalyzed, reflux in tolueneup to 96% acs.org

Role as a Building Block in Complex Molecule Construction

The utility of this compound extends beyond simple heterocycle formation to its role as a fundamental building block in the assembly of more complex molecular structures. patsnap.com Its bifunctionality is crucial in multicomponent reactions (MCRs), where multiple starting materials combine in a single synthetic operation to create a complex product, offering high atom economy and efficiency. rsc.org

Ethylenediamine and its derivatives are employed in palladium-catalyzed three-component reactions with aryl halides and isocyanides to afford 2-aryl-2-imidazolines and related structures like 2-aryl-1,4,5,6-tetrahydropyrimidines (when 1,3-diaminopropane (B46017) is used). acs.org This methodology provides a convergent and efficient route to these important scaffolds. acs.org

Furthermore, ethylenediamine is a key component in the Ugi four-component reaction (U-4CR) for synthesizing diverse molecular libraries. For example, a multicomponent reaction involving mono-Boc protected ethylenediamine, 2-chloroacetaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) can produce Ugi adducts that are subsequently cyclized to form piperazine (B1678402) derivatives. acs.org

The compound is also integral to the synthesis of chelating agents, which are complex molecules capable of binding metal ions. patsnap.comatamankimya.com A prominent example is the synthesis of ethylenediaminetetraacetic acid (EDTA) via a Strecker synthesis involving ethylenediamine, cyanide, and formaldehyde (B43269). wikipedia.orgatamankimya.com This demonstrates how the simple ethylenediamine backbone can be elaborated into a significantly more complex and functional molecule. The ability to act as a diamine nucleophile allows it to be incorporated into larger systems, such as in the synthesis of various N-substituted ethylenediamine derivatives which are themselves important intermediates for pharmaceuticals. asianpubs.org

The following table presents examples of complex molecules constructed using ethylenediamine as a building block.

Complex Molecule TypeSynthetic StrategyKey ReactantsResulting StructureReference
2-Aryl-2-imidazolinesPalladium-catalyzed three-component reactionAryl halides, Isocyanides, EthylenediamineImidazoline ring system acs.org
Piperazine derivativesUgi four-component reaction followed by cyclizationMono-Boc protected ethylenediamine, Aldehyde, Isocyanide, AzidePiperazine ring system acs.org
Chelating Agents (e.g., EDTA)Strecker SynthesisEthylenediamine, Formaldehyde, CyanidePolyaminocarboxylic acid wikipedia.orgatamankimya.com
Indole-fused oxadiazepinesMulticomponent reaction3-Methylindole, Formaldehyde, Amine hydrochloride salt (e.g., this compound)Fused seven-membered heterocycle rsc.org
diaryldiazepinesCyclocondensationSubstituted flavone, Ethylenediamine5,7-diaryl-2,3-dihydro-1,4-diazepine tandfonline.com

Coordination Chemistry and Metal Complexes Involving Ethylenediamine Hydrochloride

Ligand Properties of Ethylenediamine (B42938)

Ethylenediamine (commonly abbreviated as "en") is a bidentate ligand, meaning it has two donor atoms that can bind to a central metal ion. vividexamples.com Its structure, H₂N−CH₂−CH₂−NH₂, features two nitrogen atoms, each with a lone pair of electrons available for coordination. openochem.orgfiveable.me

The defining characteristic of ethylenediamine as a ligand is its ability to act as a chelating agent. When both nitrogen atoms bind to a single metal center, they form a stable five-membered ring (M−N−C−C−N). openochem.orglibretexts.org This process is known as bidentate chelation. ebsco.com The formation of these chelate rings results in metal complexes that are significantly more stable than analogous complexes formed with monodentate ligands (ligands that bind at only one site), such as ammonia (B1221849) (NH₃). libretexts.orgebsco.com This enhanced stability is known as the chelate effect . vividexamples.comlibretexts.org

The increased stability is primarily due to a favorable entropy change. The formation of a tris(ethylenediamine) complex, for instance, involves three 'en' molecules displacing six monodentate ligands, leading to a net increase in the number of free molecules in the system.

Property[Ni(NH₃)₆]²⁺[Ni(en)₃]²⁺
Ligand Type MonodentateBidentate (Chelating)
Coordinating Atoms 6 x Nitrogen3 x 2 Nitrogen
Formation Constant (log β) ~8.6~18.3
Relative Stability Less StableSignificantly More Stable
This table illustrates the chelate effect by comparing the overall formation constants for nickel(II) complexes with ammonia and ethylenediamine. The much larger value for [Ni(en)₃]²⁺ highlights the enhanced stability imparted by chelation. libretexts.org

The five-membered chelate ring formed by ethylenediamine is not planar. To minimize steric strain, it adopts a puckered or 'gauche' conformation. openochem.org This puckering can occur in two non-superimposable forms, which are mirror images of each other. These conformations are designated by the Greek letters delta (δ) and lambda (λ). researchgate.netwikipedia.org

When three ethylenediamine ligands coordinate to an octahedral metal center, such as in [Co(en)₃]³⁺, the arrangement of the chelate rings creates a form of chirality centered at the metal. researchgate.netrsc.org This results in two non-superimposable optical isomers (enantiomers), which are described as a left-handed (Λ, lambda) or right-handed (Δ, delta) helix. researchgate.netrsc.orgnumberanalytics.com

Stereochemical DescriptorDescriptionLevel of Chirality
δ and λ Designate the two possible puckered conformations (enantiomeric) of a single M-N-C-C-N chelate ring. researchgate.netwikipedia.orgLigand Conformation
Δ and Λ Designate the overall 'handedness' or helical twist of a tris-chelate complex (e.g., [Co(en)₃]³⁺), arising from the spatial arrangement of the three ligands around the metal center. researchgate.netnumberanalytics.comMetal Center
This table summarizes the key stereochemical descriptors for ethylenediamine complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of ethylenediamine complexes is a fundamental practice in inorganic chemistry laboratories. The resulting complexes are characterized using various spectroscopic and analytical methods to determine their structure, geometry, and properties.

Alfred Werner's pioneering work with cobalt(III)-ethylenediamine complexes was instrumental in establishing the principles of coordination chemistry and stereoisomerism in inorganic compounds. researchgate.netrsc.org The tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺, is a classic example of an octahedral Werner complex. nih.govacs.org It was among the first inorganic compounds to be resolved into its enantiomers (Λ and Δ), providing crucial evidence for the octahedral geometry of cobalt(III). researchgate.netnih.gov

The synthesis of such complexes often starts with a simple cobalt(II) salt, which is oxidized to cobalt(III) in the presence of ethylenediamine. For example, the synthesis of trans-dichlorobis(ethylenediamine)cobalt(III) chloride, a precursor for other complexes, involves the air oxidation of cobalt(II) chloride in the presence of ethylenediamine and hydrochloric acid. sapub.orgpublish.csiro.au

Characterization techniques include:

UV-Visible Spectroscopy: To study the d-d electronic transitions, which are characteristic of the complex's geometry and ligand field. sapub.org

Infrared (IR) Spectroscopy: To confirm the coordination of the ethylenediamine ligand by observing the vibrational modes of the N-H bonds. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure and stereochemistry of the complex in solution. tandfonline.com

Ethylenediamine is a versatile building block for creating more complex, multidentate ligands. Through a condensation reaction with aldehydes or ketones, it readily forms Schiff base ligands. wikipedia.org A Schiff base is a compound containing a carbon-nitrogen double bond (imine group), formed when the primary amine groups of ethylenediamine react with the carbonyl group of an aldehyde or ketone. uitm.edu.my

A prominent example is the reaction of ethylenediamine with two equivalents of salicylaldehyde (B1680747) to form the tetradentate ligand N,N'-bis(salicylidene)ethylenediamine, commonly known as 'salen'. wikipedia.org These Schiff base ligands can then coordinate with metal ions to form highly stable complexes, such as Co(salen), which are important in catalysis. medcraveonline.com The synthesis involves refluxing ethylenediamine with the appropriate aldehyde or ketone, often in an alcohol solvent. researchgate.netruh.ac.lk

Catalytic Applications of Ethylenediamine-Metal Complexes

The structural diversity and stability of ethylenediamine-metal complexes make them effective catalysts in a range of organic transformations.

Hydrogenation and Hydrogenolysis: Palladium-on-carbon catalysts modified with ethylenediamine, forming [Pd/C(en)] complexes, have been used for chemoselective hydrogenations. researchgate.net These catalysts can reduce specific functional groups while leaving others, such as O-benzyl protecting groups, intact. researchgate.net

Oxidation Catalysis: Schiff base complexes, particularly those of cobalt like Co(salen), are known to activate molecular oxygen and are used as catalysts in various oxidation reactions. medcraveonline.com Copper-ethylenediamine complexes encapsulated within zeolites have also shown catalytic activity for the oxidation of sulfides. acs.org

Enantioselective Catalysis: The inherent chirality of complexes like [Co(en)₃]³⁺ has inspired the development of modern asymmetric catalysts. researchgate.netnih.gov Chiral-at-metal complexes, where the metal center is the sole source of chirality, are an emerging class of catalysts for enantioselective reactions, including reductions and carbon-carbon bond-forming reactions. nih.govnih.gov

Catalytic ApplicationExample Complex TypeReaction Type
Selective Hydrogenation Pd/C-ethylenediamine [Pd/C(en)]Reduction of functional groups, hydrogenolysis of epoxides. researchgate.net
Oxidation Co(salen)Oxidation of alcohols, cleavage of aromatic rings. medcraveonline.com
Enantioselective Synthesis Chiral [Co(diamine)₃]³⁺ derivativesMichael additions, asymmetric reductions. nih.govnih.gov
This table provides examples of the catalytic applications of metal complexes derived from ethylenediamine.

Enantioselective Catalysis

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer compounds, which is crucial in the pharmaceutical and agrochemical industries. acs.org Chiral metal complexes containing ethylenediamine and its derivatives have emerged as powerful catalysts for a variety of enantioselective transformations. rsc.org

A notable example involves the use of chiral cobalt(III) complexes with ethylenediamine ligands as hydrogen-bond donor catalysts. rsc.org These "Werner-type" complexes, first resolved into their enantiomers over a century ago, have experienced a resurgence as catalysts for reactions like the Michael addition of malonate esters to nitroalkenes, achieving high enantioselectivities. rsc.orgacs.org The catalytic activity is attributed to the ability of the N-H bonds of the coordinated ethylenediamine to form hydrogen bonds with the substrate, thereby directing its approach to the reactive center and controlling the stereochemical outcome. rsc.org

In 2015, a significant advancement was made with the introduction of a modified chiral 'Werner type' complex incorporating a chiral (S,S)-1,2-diphenylethylenediamine ligand. This catalyst demonstrated high efficiency in the asymmetric addition of dimethyl malonates to nitroalkenes, yielding products with up to 98% yield and 98% enantiomeric excess (ee). rsc.org The success of these catalysts underscores the importance of the ligand sphere in creating a precisely defined chiral environment around the metal center.

Table 1: Performance of Chiral Cobalt(III)-Ethylenediamine Complex in Asymmetric Michael Addition Data sourced from a 2015 study by Gladysz and co-workers. rsc.org

EntryNitroalkene SubstrateMalonate NucleophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1β-NitrostyreneDimethyl malonate29898
24-Methoxy-β-nitrostyreneDimethyl malonate29597
34-Chloro-β-nitrostyreneDimethyl malonate29796
42-NitropropeneDimethyl malonate58592

Transition Metal Catalysis in Organic Transformations

Beyond enantioselective catalysis, metal complexes of ethylenediamine and its derivatives are active in a broad range of organic transformations. These include hydrogenation, cross-coupling reactions, and oxidation reactions. The ethylenediamine ligand can influence the reactivity of the metal center by modifying its electronic properties and steric environment.

Hydrogenation Reactions: Ruthenium complexes featuring chiral diamine ligands, including derivatives of ethylenediamine, are highly effective for the asymmetric hydrogenation of ketones and other unsaturated compounds. ajchem-b.comnih.gov For instance, chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov These catalytic systems can achieve high enantioselectivities and turnover numbers, making them valuable for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical industry. ajchem-b.com Cobalt complexes with ethylenediamine have also been shown to catalyze the hydrogenation of alkynes. researchgate.net

Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen and carbon-oxygen bonds. The use of diamine ligands, including ethylenediamine, has been instrumental in developing mild and efficient catalytic systems. nih.gov For example, ethylenediamine has been found to be an efficient ligand in the copper-catalyzed coupling of various azoles with vinyl bromides. nih.gov In some instances, a PVC-supported ethylenediamine-copper(II) complex has been utilized as a heterogeneous catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles via a click reaction. rsc.org

Oxidation Reactions: Copper(II)-ethylenediamine complexes have been studied for their catalytic activity in the autoxidation of phenols. acs.org The catalytic cycle is believed to involve the coordination of the phenol (B47542) to the copper center, followed by electron transfer and subsequent reaction with oxygen.

Table 2: Examples of Transition Metal-Catalyzed Reactions Using Ethylenediamine-based Ligands

MetalLigand TypeReaction TypeSubstrate ExampleProduct ExampleReference
RutheniumChiral N-tosylethylenediamineAsymmetric HydrogenationAromatic KetoneChiral Alcohol nih.gov
CopperEthylenediamineC-N Cross-CouplingAzole and Vinyl BromideN-Vinylazole nih.gov
CobaltEthylenediamineAlkyne HydrogenationPhenylacetyleneStyrene researchgate.net
RhodiumDichlorobis(ethylenediamine)rhodium(III)HydrogenationAlkeneAlkane

Chelating Agent in Chemical Processes

The ability of ethylenediamine to act as a chelating agent is one of its most important properties, with applications spanning from industrial processes to analytical chemistry. patsnap.comatamankimya.comatamanchemicals.com Chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal ion, resulting in a stable, ring-like structure known as a chelate. sciencemadness.org Ethylenediamine, being a bidentate ligand, forms a stable five-membered ring with metal ions. rsc.org

This chelating ability is harnessed in various chemical processes. For instance, ethylenediamine is a precursor to the powerful chelating agent ethylenediaminetetraacetic acid (EDTA). wikipedia.orgatamankimya.com EDTA is widely used to sequester metal ions in aqueous solutions, finding applications in water treatment to prevent the formation of scale and in the food industry as a preservative. atamanchemicals.comwikipedia.org

In laboratory settings, ethylenediamine hydrochloride can be used directly as a chelating agent to control the concentration of free metal ions in a solution. patsnap.com This is particularly useful in the study of metal-dependent enzymes, where controlling the availability of metal cofactors is essential for understanding their activity and mechanism. patsnap.com The formation of stable complexes with metal ions also makes ethylenediamine and its derivatives useful in the extraction of heavy metals from contaminated water and soil. orientjchem.orgpjoes.com For example, while EDTA is effective, other biodegradable chelants derived from or related to ethylenediamine, such as ethylenediaminedisuccinic acid (EDDS), have been explored for environmental remediation. pjoes.com

The stability of the metal complexes formed with ethylenediamine depends on the metal ion. Generally, transition metals form very stable complexes with ethylenediamine. orientjchem.org This property is also exploited in analytical chemistry for the quantitative determination of metal ions.

Table 3: Applications of Ethylenediamine as a Chelating Agent

Application AreaSpecific UseMechanism
Industrial ChemistryPrecursor to EDTA synthesisEthylenediamine is a key building block for producing EDTA, a widely used chelating agent.
Water TreatmentSequestration of metal ionsForms stable complexes with Ca²⁺ and Mg²⁺ ions, preventing scale formation.
Environmental RemediationExtraction of heavy metalsChelates with toxic heavy metals like lead and mercury, facilitating their removal from soil and water.
Biochemical ResearchControl of metal ion concentrationBinds to metal ions in solution, allowing for the study of metal-dependent enzyme kinetics.
Analytical ChemistryTitration of metal ionsForms colored complexes with certain metal ions, enabling their quantitative analysis.

Advanced Materials Science Applications of Ethylenediamine Hydrochloride

Polymer Synthesis and Engineering

Ethylenediamine (B42938) hydrochloride serves as a crucial monomer and building block in the synthesis and modification of a wide range of polymers. Its ability to introduce primary amine functionalities allows for the creation of polymers with specific characteristics for various advanced applications.

Precursor for Polyurethanes

Ethylenediamine and its dihydrochloride (B599025) salt are utilized in the production of polyurethanes. solubilityofthings.com In the synthesis of waterborne polyurethanes (WBPU), ethylenediamine acts as a chain extender, significantly influencing the mechanical and adhesive properties of the resulting polymer. mdpi.com The reaction of the two primary amine groups with isocyanate functionalities leads to the formation of urea (B33335) linkages, which contribute to increased hardness, as well as heat, water, and solvent resistance in the final polyurethane-urea polymer. solubilityofthings.comgoogle.com These improved properties make them excellent for coatings and adhesives. google.com The incorporation of diamines like ethylenediamine can enhance hydrogen bonding within the polymer matrix, further improving its performance characteristics. google.com

Synthesis of Dendrimers (e.g., PAMAM Class)

Ethylenediamine is a foundational component in the synthesis of poly(amidoamine) (PAMAM) dendrimers, a class of highly branched, spherical polymers. wikipedia.orgkirj.ee The synthesis starts from an ethylenediamine core, which has four possible binding sites for the attachment of amidoamine repeating units. kirj.ee The process involves a divergent synthesis method, consisting of two main steps: the Michael addition of methyl acrylate (B77674) to the primary amine groups of the ethylenediamine core, followed by amidation of the resulting ester with another ethylenediamine molecule. kirj.eeacs.org This iterative two-step process leads to the formation of successive generations (G0, G1, G2, etc.) of PAMAM dendrimers, each with a well-defined molecular architecture and an increasing number of terminal primary amino groups. kirj.ee

Dendrimer GenerationInitiator CoreKey Reaction Steps
PAMAM G-0.5EthylenediamineMichael addition with methyl acrylate
PAMAM G0EthylenediamineAmidation with ethylenediamine
Higher GenerationsEthylenediamineRepetition of Michael addition and amidation

This table illustrates the foundational role of ethylenediamine in the iterative synthesis of PAMAM dendrimers.

These dendrimers have found numerous applications due to their unique properties, such as high water solubility and a defined spherical shape. kirj.ee

Development of Polymers for Coatings and Adhesives

The bifunctional nature of ethylenediamine makes it a valuable component in the development of polymers for high-performance coatings and adhesives. atamanchemicals.com It can act as a crosslinking agent for epoxy resins, creating a robust and chemically resistant network that enhances the durability and strength of materials used in demanding environments like aerospace and automotive industries. atamanchemicals.com In the polymer industry, it also serves as a precursor for synthesizing polyamides. atamanchemicals.com Furthermore, condensates of ethylenediamine with formaldehyde (B43269) act as plasticizers. wikipedia.orgatamankimya.comatamankimya.com Its role as a chain extender in polyurethane dispersions also contributes to the formulation of effective adhesives and coatings. google.com

Supramolecular Chemistry and Self-Assembly

Ethylenediamine hydrochloride plays a significant role in supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-organized molecular systems. Its ability to form hydrogen bonds and coordinate with metal ions is key to its utility in this field.

Design of Supramolecular Frameworks

Ethylenediamine and its derivatives are employed in the design of supramolecular frameworks, including metal-organic frameworks (MOFs) and other coordination polymers. pubcompare.ai The amine groups can act as ligands, coordinating with metal ions to form extended networks. acs.orgresearchgate.net For instance, palladium(II) complexes containing ethylenediamine, such as [(en)Pd(NO3)2)], can self-assemble with organic ligands to form discrete supramolecular structures like triangles. researchgate.net The hydrogen-bond-donating capability of the ethylenediamine ligand can also be instrumental in solubilizing these complex structures in water. acs.org In some cases, ethylenediamine cations ([H2EDA]2+) can participate in extensive hydrogen-bonding networks with anionic species to create three-dimensional frameworks with defined channels. acs.org

Framework TypeRole of EthylenediamineResulting Structure
Coordination ComplexLigand for Palladium(II)Chiral supramolecular triangles
Hydrogen-Bonded SaltCationic Component3D framework with 1D channels
Metal-Organic FrameworkLigand for Metal IonsSolubilized complex architectures

This table summarizes the diverse roles of ethylenediamine in the construction of various supramolecular frameworks.

Host-Guest Interactions (e.g., with Cyclodextrin Dimers)

Ethylenediamine can be used as a linker to create bridged bis(β-cyclodextrin)s, which are effective hosts in host-guest chemistry. acs.org These dimeric structures can exhibit enhanced binding abilities and molecular selectivity compared to native cyclodextrins. nankai.edu.cn The ethylenediamine linker itself can provide additional binding interactions. For example, in neutral media, the amino groups in an oligo(ethylenediamino) linker can be partially protonated, leading to electrostatic interactions with anionic guests. acs.org Furthermore, the amine groups can participate in hydrogen bonding, strengthening the host-guest complex. acs.org The ethylenediamine moiety has also been shown to induce a specific conformation in a modified β-cyclodextrin, creating a unique cavity shape for encapsulating guest molecules. nih.gov Studies have investigated the supramolecular interaction between ethylenediamine-linked β-cyclodextrin dimers and guest molecules like berberine (B55584) hydrochloride, demonstrating significant fluorescence enhancement upon complex formation. nih.gov

Self-Assembly of Bolaamphiphiles

Bolaamphiphiles, or bolaforms, are molecules characterized by two hydrophilic head groups connected by a long hydrophobic spacer. This unique structure drives their self-organization in aqueous environments into various complex nanostructures like vesicles, tubules, and fibers, making them subjects of intense research for applications in drug and gene delivery. acs.orgfrontiersin.org The self-assembly process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. frontiersin.orgmdpi.comnih.gov

The hydrochloride salt form of bolaamphiphile precursors plays a significant role in their self-assembly behavior. A study comparing a novel cationic bolaform with its hydrochloride salt precursor demonstrated the influence of the hydrochloride functionality on its solution properties. acs.org The investigation utilized various analytical techniques, including surface tension measurements, electrical conductivity, fluorescence probe analysis, dynamic light scattering (DLS), and atomic force microscopy (AFM), to characterize the resulting assemblies. acs.org

In a related context, a perylene (B46583) diimide (PMI) bolaamphiphile, synthesized using N,N-dimethylethylenediamine and converted to its final dihydrochloride form with hydrochloric acid, showcases how the salt form influences aggregation. sci-hub.se In an ethanol (B145695)/water mixture, this bolaamphiphile self-assembles into higher-order spherical aggregates with diameters around 500-600 nm. sci-hub.se This process highlights how the hydrochloride groups can modify intermolecular interactions, leading to distinct and functional supramolecular structures. sci-hub.se

Bolaamphiphile TypeKey FeatureObservationTechniques UsedSource
Cationic Bolaform Precursor SaltHydrochloride functionalityExhibited distinct self-assembly behavior in water compared to its non-salt counterpart.Surface Tension, DLS, AFM, Electrical Conductivity acs.org
Perylene Diimide (PMI) DihydrochloridePerylene core with ethylenediamine-derived headsForms higher-order spherical aggregates (500-600 nm diameter) in ethanol/water mixtures.DLS, FESEM, Confocal Microscopy sci-hub.se

Role in Nanomaterials Synthesis

Ethylenediamine and its hydrochloride salt are instrumental in the bottom-up synthesis of various nanomaterials, where they can function as solvents, chelating agents, or structure-directing agents. sigmaaldrich.comatamankimya.compatsnap.com Its ability to form stable complexes with metal ions is particularly valuable for controlling the size, shape, and crystallinity of nanoparticles. patsnap.comresearchgate.net

As a chelating agent, ethylenediamine plays a crucial role in the synthesis of β-Co(OH)₂ (beta-cobalt hydroxide) nanocrystals. sigmaaldrich.comresearchgate.net By mediating the precipitation process, it enables the formation of various morphologies, including two-dimensional hexagonal platelets and one-dimensional nanorods. researchgate.net This mediation has also revealed the formation of unique butterfly-like nanocrystallite intermediates during synthesis. researchgate.net

Ethylenediamine also functions as a template or structure-directing agent. Research has shown its utility in the synthesis of ethylenediamine-templated iron arsenates. sigmaaldrich.com Furthermore, a series of ethylenediamine derivatives, such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), have been used to control the morphology of magnetite nanoparticles during room-temperature co-precipitation. rsc.org The addition of these amines influences the particle shape, leading to a higher percentage of faceted nanoparticles. rsc.org In many of these synthetic routes, hydrochloric acid is used to adjust the pH, indicating the active role of the protonated amine species in the process. rsc.org Additionally, ethylenediamine serves as a solvent in the solvothermal synthesis of precursors for zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe). sigmaaldrich.comatamankimya.com

NanomaterialRole of EthylenediamineResulting Morphology/ProductSource
β-Co(OH)₂Chelating AgentHexagonal platelets, nanorods, butterfly-like intermediates sigmaaldrich.comresearchgate.net
Magnetite (Iron Oxide)Structure-Directing AgentFaceted nanoparticles rsc.org
Iron ArsenatesTemplate AgentEthylenediamine-templated iron arsenates sigmaaldrich.com
ZnS / ZnSeSolventNanomaterial precursors sigmaaldrich.comatamankimya.com
CdSTemplate and Coordination AgentCadmium sulfide nanocrystals sigmaaldrich.com

Corrosion Inhibition Studies with Ethylenediamine Derivatives

Ethylenediamine and its derivatives are recognized as a significant class of organic corrosion inhibitors for various metals in acidic environments. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Detailed studies have been conducted on N-substituted methyl ethylenediamine derivatives, specifically tetramethylethylenediamine (TDA), pentamethyldiethylenetriamine (PTA), and hexamethyltriethylenetetramine (HTA), as corrosion inhibitors for 20# steel in a 1 M hydrochloric acid solution. researchgate.net The results indicated that all three derivatives exhibit excellent inhibition properties, with the inhibition efficiency following the order: TDA < PTA < HTA. researchgate.net These compounds act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions, and their adsorption on the steel surface follows the Langmuir isotherm model through a combination of physisorption and chemisorption. researchgate.net

Another class of effective inhibitors is derived from the reaction of ethylenediamine with other organic molecules to form Schiff bases. Research on derivatives such as ethylenediamine N,N′-di(p-methoxybenzylidene) and ethylenediamine N,N′-disalicylidene showed they can provide up to 99% protection for zinc in a sulphuric acid environment. researchgate.net Galvanostatic polarization studies revealed that these Schiff bases function primarily as cathodic inhibitors. researchgate.net The effectiveness of an inhibitor in this class is associated with a greater decrease in the free energy of adsorption and a lower heat of adsorption. researchgate.net

Inhibitor DerivativeProtected MetalCorrosive MediumInhibition EfficiencyInhibitor TypeSource
N-substituted methyl ethylenediamines (TDA, PTA, HTA)20# Carbon Steel1 M HClExcellent (HTA > PTA > TDA)Mixed-type researchgate.net
Ethylenediamine N,N′-di(p-methoxybenzylidene)ZincSulphuric AcidUp to 99%Cathodic researchgate.net
Ethylenediamine N,N′-disalicylideneZincSulphuric AcidUp to 99%Cathodic researchgate.net
EthylenediamineCarbon Steel0.1-1N HClEffective adsorption-type inhibitorAdsorption-type uobaghdad.edu.iq

Applications in Electroplating and Surface Modification

The chemical reactivity of ethylenediamine makes it highly suitable for applications in electroplating and the surface modification of polymers and other materials. dermnetnz.orgatamanchemicals.com

In electroplating, this compound can be used as a component in plating baths to enhance electrical conductivity and to serve as a source of chloride ions. google.com While effective, its use requires careful control, as ethylenediamine can sometimes polymerize on the anode, rendering it ineffective. google.com

In the field of surface modification, ethylenediamine treatment is a key method for improving the adhesion of metal layers to polymer substrates, which is critical for manufacturing flexible electronics. One study focused on modifying the surfaces of polyimide (PI) films to improve their adhesion to a subsequently deposited copper layer. researchgate.net The treatment with ethylenediamine cleaves the imide rings on the polyimide surface, creating surface amino groups. researchgate.net These newly formed functional groups significantly enhance the bonding with the copper film. The peel strength of copper on a Kapton-E polyimide film increased from 0.3 to 0.65 kgf/cm after treatment. researchgate.net Ethylenediamine has also been used for the surface modification of other advanced materials, including triazolate-bridged metal-organic frameworks and carbon nanoparticles. sigmaaldrich.com

Substrate MaterialTreatmentPurposeObserved EffectSource
Polyimide Film (Kapton-E)Ethylenediamine solutionImprove adhesion of copper layerPeel strength increased from 0.3 to 0.65 kgf/cm researchgate.net
Polyimide Film (Upilex-S)Ethylenediamine solutionImprove adhesion of copper layerPeel strength increased from 0.25 to 0.46 kgf/cm researchgate.net
Metal-Organic FrameworkEthylenediamineSurface modificationAltered surface properties sigmaaldrich.com
Carbon NanoparticlesEthylenediamineAlteration of surfaceGeneration of CNPs-ethylene sigmaaldrich.com

Theoretical and Computational Chemistry Studies of Ethylenediamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of ethylenediamine (B42938) hydrochloride at the electronic level. These computational methods allow for the detailed investigation of its properties, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for studying the ethylenediamine dihydrochloride (B599025) salt, [H3N(CH2)2NH3)]2+·2Cl-. nih.gov DFT calculations, often paired with various basis sets, are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. Studies have utilized DFT to model the solid-state structure of the salt by considering a central ethylenediamine cation surrounded by chloride ions, mimicking the crystal lattice environment. nih.gov This approach helps in achieving a balance between computational accuracy and resource requirements. The choice of functional and basis set is critical in these calculations to accurately predict molecular properties that are in good agreement with experimental findings. For instance, research on related compounds has often employed the B3LYP functional for its efficiency and accuracy in predicting spectroscopic and structural parameters. researchgate.net

Conformational Analysis and Stability

The conformational landscape of ethylenediamine and its derivatives is a key area of theoretical investigation. For the neutral ethylenediamine molecule, computational studies have identified multiple conformers, with the gauche form, where the N-C-C-N dihedral angle is approximately 63°, being the most stable. researchgate.net The trans conformation is recognized as the next most stable form. researchgate.net This intrinsic preference for the gauche conformation is significant as it is the form adopted in many chelate complexes. researchgate.net

For ethylenediamine dihydrochloride in the solid state, the conformation is influenced by the strong ionic and hydrogen bonding interactions with the chloride counter-ions. Theoretical models focus on the [H3N(CH2)2NH3)]2+ cation, and its stability is assessed by calculating the relative energies of different spatial arrangements. The stability of the system is a result of the interplay between the internal conformational energy of the diamine cation and the electrostatic and hydrogen-bonding interactions within the crystal structure. nih.gov

ConformerN-C-C-N Dihedral Angle (approx.)Relative Stability
Gauche63°Most Stable
Trans180°Less Stable
CisLeast Stable

Vibrational Spectroscopy Predictions (IR)

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) spectra. DFT calculations are used to predict the vibrational frequencies and intensities of ethylenediamine hydrochloride. These predicted spectra are then compared with experimental data, such as that obtained from Fourier Transform Infrared (FTIR) spectroscopy, to assign specific vibrational modes to the observed absorption bands. nih.gov For example, the characteristic stretching and bending vibrations of N-H, C-H, C-C, and C-N bonds can be identified. Studies on similar compounds demonstrate that theoretical calculations, often with scaling factors, can accurately reproduce experimental IR spectra, aiding in the detailed assignment of complex spectral features. researchgate.netresearchgate.net The NIST Chemistry WebBook provides an experimental IR spectrum for ethylenediamine dihydrochloride which can serve as a reference for theoretical predictions. nist.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretching3200-3400
C-H Stretching2800-3000
N-H Bending (Scissoring)1550-1650
C-H Bending1350-1480
C-N Stretching1000-1250

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, theoretical calculations can determine the energies of these orbitals and the magnitude of the gap. This analysis helps in understanding the molecule's reactivity and potential for charge transfer interactions. nih.gov In the protonated form, [H3N(CH2)2NH3)]2+, the electron density is primarily localized on the electronegative nitrogen atoms and the chloride ions, which would be reflected in the distribution of the molecular orbitals.

ParameterDescriptionImplication
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Index of chemical reactivity and stability

Non-Covalent Interactions (QTAIM, RDG, IGM)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and stability of molecular crystals like this compound. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Independent Gradient Model (IGM) are used to visualize and quantify these interactions. researchgate.netmdpi.com

QTAIM analysis examines the topology of the electron density (ρ) to identify critical points, such as bond critical points (BCPs), which characterize interactions. nih.govrsc.org The properties at these BCPs, like the electron density and its Laplacian (∇²ρ), can distinguish between covalent bonds and non-covalent interactions like hydrogen bonds and van der Waals forces. nih.gov

RDG analysis provides a visual representation of NCIs in real space. researchgate.netnih.gov It generates surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.netnih.gov For this compound, RDG plots would reveal the significant hydrogen bonding between the ammonium (B1175870) groups (N-H+) and the chloride ions (Cl-), as well as weaker van der Waals contacts.

IGM is another method used to identify and analyze interatomic interactions. mdpi.com Together, these tools provide a comprehensive picture of the non-covalent forces that govern the supramolecular assembly of the compound in its solid state.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govlibretexts.org The MEP surface is colored according to the electrostatic potential value. wolfram.com

Typically, regions of negative potential, associated with high electron density and shown in red, are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, associated with electron deficiency and colored blue, are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For the ethylenediamine dihydrochloride system, the MEP map of the [H3N(CH2)2NH3)]2+ cation would show strong positive potential (blue) localized around the -NH3+ groups due to the concentration of positive charge. The chloride ions would exhibit a strong negative potential (red). This visualization clearly illustrates the electrostatic complementarity between the cation and anions, which drives the formation and stability of the ionic salt. readthedocs.ioavogadro.cc

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been employed to investigate the structural and dynamic properties of ethylenediamine, the parent compound of this compound, in both pure liquid form and aqueous solutions. These studies provide foundational insights into the intermolecular interactions and conformational behavior that also govern the properties of its salt.

A comparative MD simulation study of pure liquid ethylene (B1197577) glycol, ethylenediamine (ED), and 2-aminoethanol utilized OPLS-based models to explore their local structures. researchgate.net The analysis focused on radial distribution functions (RDFs) and spatial distribution functions (SDFs) to understand the hydrogen-bonding patterns. researchgate.net For pure liquid ethylenediamine, simulations revealed a significant population of trans conformers, in contrast to related compounds like ethylene glycol and 2-aminoethanol, where the gauche conformation is predominant. researchgate.net The hydrogen-bonding pattern in pure ethylenediamine is described as a three-dimensional, branched network, with evidence of both strong and weak hydrogen bonds. researchgate.net

Further MD simulations examined the local structure in aqueous solutions of ethylenediamine at various concentrations. researchgate.net Using the SPC/E model for water and an OPLS-based potential for ethylenediamine, these simulations explored hydrophilic and potential hydrophobic interactions. researchgate.net The results indicated a clear preference for hydrophilic hydration. researchgate.net The three-dimensional picture of hydration confirmed hydrogen-bonding arrangements involving both strong and weak bonds, similar to those found in the pure liquid. researchgate.net While ethylenediamine possesses a hydrocarbon backbone, no significant tendency for hydrophobic self-association was observed, although some evidence appeared in systems where the molecule adopted a trans conformation. researchgate.net These computational studies leverage specific force fields and simulation parameters to model the system's behavior accurately.

Table 1: Parameters in Molecular Dynamics Simulations of Ethylenediamine Systems

ParameterSpecificationSource
Molecule Models OPLS-based potential models researchgate.netresearchgate.net
Water Model SPC/E researchgate.net
Systems Studied Pure liquid ethylenediamine; Aqueous solutions researchgate.netresearchgate.net
Concentrations (mole fraction) 0.03, 0.1, 0.3, 0.8 researchgate.net
Structural Analysis Tools Radial Distribution Functions (RDFs), Spatial Distribution Functions (SDFs) researchgate.netresearchgate.net
Key Findings Significant trans conformer population in pure liquid; Predominantly hydrophilic hydration in aqueous solutions. researchgate.netresearchgate.net

While these studies focus on ethylenediamine, the methodologies are directly applicable to this compound. An MD simulation of the hydrochloride salt would involve the inclusion of chloride ions in the simulation box, allowing for the explicit study of ion-pairing, solvation shells around the ethylenediammonium cation and chloride anions, and the resulting effects on the solution's structure and dynamics.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for elucidating the mechanisms and kinetics of chemical reactions involving ethylenediamine. A prominent example is the theoretical investigation of the OH-initiated degradation of ethylenediamine in the gas phase, which has implications for atmospheric chemistry.

A combined experimental and theoretical study mapped the reaction between ethylenediamine (EDA) and the hydroxyl (OH) radical. acs.org The theoretical component involved high-level quantum chemistry calculations (CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ) to characterize the potential energy surface. acs.org The study began by mapping the conformational space of ethylenediamine, identifying nine distinct conformers relevant for reaction kinetics modeling. acs.org

Master equation calculations using the MESMER program were then performed to simulate the reaction kinetics. acs.org These calculations modeled the formation of prereaction adducts and tight transition states. The results yielded a Boltzmann conformer-weighted rate coefficient (k_OH) of 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa. acs.org The modeling also determined a nearly 1:1 branching ratio between H-abstraction from the amino (NH₂) and methylene (B1212753) (CH₂) groups. acs.org The calculated rate coefficient demonstrated a negative temperature dependence and negligible pressure variation under atmospheric conditions. acs.org

Table 2: Calculated Kinetic Parameters for the Ethylenediamine + OH Reaction at 298 K

ParameterValueComputational MethodSource
Rate Coefficient (k_OH) 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹CCSD(T)-F12a/aug-cc-pVTZ & MESMER acs.org
**H-abstraction Branching Ratio (NH₂:CH₂) **~ 1:1CCSD(T)-F12a/aug-cc-pVTZ & MESMER acs.org
Number of Conformers Modeled 9M06-2X/aug-cc-pVTZ acs.org

These computational approaches are essential for understanding reaction pathways that are difficult to probe experimentally. For this compound in solution, similar quantum chemical calculations could be used to study its acid-base chemistry, its reactions with other solutes, and the influence of the protonated amine groups and counter-ions on reaction barriers and kinetics.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

While specific QSAR studies focusing solely on this compound are not prominent, the ethylenediamine scaffold is a key component in many biologically active molecules. Cheminformatics and QSAR methodologies have been extensively applied to derivatives of ethylenediamine to understand the relationship between their chemical structure and biological activity.

One study performed a three-dimensional QSAR (3D-QSAR) analysis on a series of ethylenediamine derivatives that act as direct factor Xa (FXa) inhibitors, which are important antithrombotic agents. semanticscholar.orgresearchgate.net The goal of such studies is to build a model that relates the 3D properties of the molecules to their inhibitory potency, providing a tool to guide the design of improved inhibitors. semanticscholar.org

In another application, QSAR models were developed for 1,2-ethylenediamine derivatives with anti-tuberculosis activity. researchgate.net This work employed both linear and nonlinear methods to create the models, including:

Multiple Linear Regressions (stepwise-MLR)

Genetic Algorithm (GA) for descriptor selection

Artificial Neural Network (ANN)

The geometries of the compounds were first optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis sets. researchgate.net Molecular descriptors were then calculated, and the various algorithms were used to select the most relevant descriptors and build predictive models for the anti-tuberculosis activity. researchgate.net Docking simulations have also been used to provide further insight, for example, by modeling the binding of ethylenediamine to the active site of mushroom tyrosinase, showing interactions with histidine residues near the copper atoms. researchgate.net

Table 3: QSAR and Computational Studies on Ethylenediamine Derivatives

Compound ClassTarget ActivityComputational Methods UsedSource
Ethylenediamine derivativesFactor Xa Inhibition3D-QSAR semanticscholar.org
1,2-Ethylenediamine derivativesAnti-tuberculosisDFT, MLR, Genetic Algorithm, Artificial Neural Network researchgate.net
Phenylenediamine derivativesFactor Xa InhibitionSAR, Bioisosteric replacement researchgate.net

These examples demonstrate how computational tools are used to rationalize the structure-activity relationships of molecules containing the ethylenediamine core. The same principles could be applied to understand how modifications to the this compound structure influence its physical, chemical, or biological properties.

Theoretical Insights into Catalytic Activity

Theoretical studies, particularly those using Density Functional Theory (DFT), provide significant insights into catalytic processes involving ethylenediamine, both in its synthesis and its application as a ligand or catalyst.

The catalytic amination of ethylene glycol to produce ethylenediamine is an economically and environmentally important process. nih.govacs.org DFT calculations have been used to understand the mechanism and improve catalyst design. For instance, one study confirmed that the catalytic activity of cobalt supported on amphoteric metal oxides was significantly higher than on acidic metal oxides. nih.gov DFT calculations on a Co/γ-Al₂O₃(110) surface revealed the crucial role of the catalyst's basic sites in the reaction mechanism. nih.gov The general mechanism involves the dehydrogenation of the alcohol to a carbonyl group, condensation with ammonia (B1221849) to form an imine, and subsequent hydrogenation to the amine. nih.gov Theoretical calculations help to elucidate the energetics of these elementary steps on different catalyst surfaces.

Ethylenediamine and its salt, this compound, are widely used in coordination chemistry as bidentate ligands to form stable complexes with metal ions. patsnap.com This chelating behavior is fundamental to their role in catalysis, where they can stabilize metal centers, modify their reactivity, and influence the selectivity of reactions. patsnap.compatsnap.com Theoretical and computational chemistry can model these metal-ethylenediamine complexes to understand their electronic structure, bonding, and the mechanisms of the catalytic cycles they participate in.

Furthermore, ethylenediamine itself has been shown to be an effective organocatalyst. For example, it can catalyze the one-pot synthesis of aryl nitroalkenes through a Henry reaction followed by dehydration. researchgate.net Computational modeling of such reactions could reveal the transition states and intermediates, explaining the role of the bifunctional amine groups in activating the substrates and facilitating the reaction.

Table 4: Application of Theoretical Methods in Catalysis Related to Ethylenediamine

Catalytic ProcessRole of EthylenediamineTheoretical MethodInsights GainedSource
Synthesis of Ethylenediamine from Ethylene GlycolProductDensity Functional Theory (DFT)Elucidation of reaction mechanisms on catalyst surfaces; Importance of basic sites. nih.govacs.org
Metal-Catalyzed ReactionsLigand (Chelating Agent)General Quantum ChemistryUnderstanding electronic structure and reactivity of metal-ethylenediamine complexes. patsnap.com
Henry ReactionOrganocatalystPotential for reaction pathway modelingExplanation of substrate activation by the bifunctional amine groups. researchgate.net

Analytical Methodologies for Research Applications of Ethylenediamine Hydrochloride

Spectrophotometric Determination Techniques

Spectrophotometry remains a widely used analytical technique for the quantification of various substances. In the context of ethylenediamine-related compounds, particularly its derivatives, this method relies on the formation of intensely colored products that absorb light in the visible region of the electromagnetic spectrum.

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDC or NEDA) is a prominent coupling agent in analytical chemistry, used for the spectrophotometric determination of a wide array of compounds. sigmaaldrich.comabcam.com The fundamental principle involves a diazotization-coupling reaction. researchgate.net In this reaction, a primary aromatic amine is first converted into a diazonium salt. This salt is then reacted (coupled) with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a stable and intensely colored azo dye. The concentration of the target analyte is then determined by measuring the absorbance of this colored solution with a spectrophotometer. wjarr.com

This method is highly sensitive and has been applied to quantify various functional groups and compounds, including:

Aromatic amines abcam.com

Aminophenols abcam.com

Sulfonamides abcam.comsigmaaldrich.com

Thiols abcam.com

Nitrate (B79036) and Nitrite (B80452) abcam.comsigmaaldrich.com

A key application is in the Griess test for nitrite detection, where nitrite is diazotized with sulfanilamide (B372717) and then coupled with NEDA to produce a magenta-colored azo compound. scirp.org Research has also demonstrated its use in the analysis of pharmaceuticals like chloramphenicol (B1208) and the determination of trace elements such as thallium(III). wjarr.comoup.com In the analysis of chloramphenicol, the drug's nitro group is first reduced to a primary amine, which is then diazotized and coupled with NEDA. wjarr.com

Table 1: Spectrophotometric Analysis using N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDA) as a Coupling Agent

AnalyteReaction PrincipleWavelength (λmax)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
ChloramphenicolReduction, Diazotization, Coupling565 nm0.0498 µg/mL0.1660 µg/mL wjarr.com
Thallium(III)Oxidative coupling with 3-methyl-2-benzothiazolinone hydrazone hydrochloride590 nm-- oup.com
NitriteDiazotization-coupling with dapsone--- researchgate.net

Chromatographic Methods

Chromatography is a cornerstone of analytical separation, and various methods are employed for the analysis of ethylenediamine (B42938). Due to its high polarity and lack of a strong chromophore, direct analysis is often challenging, necessitating derivatization to enhance its chromatographic properties and detectability.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Ethylenediamine itself is not sufficiently volatile for direct GC analysis, making derivatization a critical step. slideshare.netpsu.edu This process converts the analyte into a less polar and more volatile derivative suitable for gas chromatography.

A notable application is the quantification of ethylenediamine as an impurity in pharmaceutical substances like tripelennamine (B1683666) hydrochloride. researchgate.netnih.gov In one method, ethylenediamine is derivatized using phthalaldehyde. The reaction, facilitated by sonication at room temperature, forms (1z,5z)‐3,4‐dihydrobenzo[f] sigmaaldrich.comabcam.comdiazocine, a derivative that can be readily analyzed by GC-MS. researchgate.netnih.gov This approach effectively minimizes matrix interference and overcomes challenges in sample preparation. researchgate.net Another study reported the derivatization of ethylenediamine with benzaldehyde (B42025) to quantify it as an impurity in morpholine. researchgate.net

Table 2: GC-MS Method for Ethylenediamine Determination with Phthalaldehyde Derivatization

ParameterConditionReference
Derivatizing AgentPhthalaldehyde researchgate.netnih.gov
Derivative Formed(1z,5z)‐3,4‐dihydrobenzo[f] sigmaaldrich.comabcam.comdiazocine researchgate.netnih.gov
GC ColumnDB‐5MS (30 m × 0.25 mm × 0.25 μm) researchgate.netnih.gov
Carrier GasHelium researchgate.netnih.gov
Flow Rate1.5 mL/min researchgate.netnih.gov
Retention Time6.215 min researchgate.netnih.gov

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For analytes like ethylenediamine that lack a UV-absorbing chromophore, pre-column or post-column derivatization is required to enable UV detection. researchgate.net

One validated method for determining residual ethylenediamine in drug substances involves pre-column derivatization with 1-naphthyl isothiocyanate. researchgate.net This reaction introduces a naphthyl group, a strong chromophore, into the ethylenediamine molecule, allowing for sensitive detection at 220 nm. The separation is typically achieved using a C18 reversed-phase column with a gradient elution system. researchgate.net

Post-column derivatization strategies have also been employed. For instance, in the analysis of N-nitrosamines, the compounds are first separated by HPLC and then subjected to UV photolysis. This process cleaves the N-nitroso bond, forming a nitrite ion. The nitrite is then diazotized with sulfanilamide and coupled with N-(1-naphthyl)ethylenediamine dihydrochloride in a post-column reactor, forming a colored dye detected at 540 nm. scirp.org

Table 3: HPLC Method for Ethylenediamine Determination with Pre-Column Derivatization

ParameterConditionReference
Derivatizing Agent1-Naphthyl isothiocyanate researchgate.net
ColumnC-18 researchgate.net
Mobile PhaseGradient elution with pH 3 ortho-phosphoric acid/triethylamine buffer and methanol (B129727) researchgate.net
Detection Wavelength220 nm researchgate.net
Linearity Range0.025 µg/mL to 0.750 µg/mL researchgate.net
Limit of Detection (LOD)0.015 µg/mL researchgate.net
Limit of Quantitation (LOQ)0.025 µg/mL researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly valued for its sensitivity and specificity. While often coupled with chromatography (GC-MS, LC-MS), certain MS techniques use specialized ionization methods for direct sample analysis.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful tool for visualizing the spatial distribution of molecules, including metabolites, lipids, and proteins, directly in tissue sections. protocols.iofrontiersin.org The choice of matrix is critical for successful ionization and detection of the analytes.

N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDC) has gained significant recognition as a highly effective matrix for MALDI-MSI, particularly for the analysis of a broad range of metabolites. protocols.ioresearchgate.net It is especially well-suited for examining low molecular weight metabolites (below m/z 400) and glycerophospholipids. acs.org The use of NEDC as a matrix offers advantages such as producing abundant peaks with low background interference. acs.org

Research has demonstrated the successful application of the NEDC matrix for imaging metabolites in various tissues, including mouse brain, kidney, liver, and spleen. acs.org It has been instrumental in studying metabolic changes associated with pathological conditions, such as colorectal cancer liver metastasis. acs.org Notably, the high sensitivity of the NEDC matrix allowed for the in-situ, label-free mapping of glucose in tissue, revealing metabolic dynamics within tumor microenvironments. acs.org More advanced techniques, such as coupling MALDI with laser post-ionisation (MALDI-2) using an NEDC matrix, have been shown to further enhance metabolite coverage and detection sensitivity. rsc.org

Table 4: Application of N-(1-Naphthyl)ethylenediamine Dihydrochloride (NEDC) in MALDI-MSI

Application AreaTissue TypeKey FindingsReference
Metabolite ImagingMouse brain, kidney, spleen, liverNEDC matrix provides abundant peaks, low background, and is well-suited for low molecular weight metabolites and glycerophospholipids. acs.org
Cancer ResearchMurine colorectal liver metastasisEnabled in-situ mapping of glucose distribution, revealing competition between tumors and liver tissue. acs.org
Untargeted MetabolomicsFresh frozen tissue (kidney, liver, brain)NEDC is recognized for its efficiency in visualizing a broad range of metabolites. protocols.ioresearchgate.net
Enhanced Metabolite CoverageMouse kidney and liverCombining NEDC matrix with MALDI-2 post-ionization nearly doubled the number of detected mass features and increased sensitivity. rsc.org

Electrodialysis for Isolation and Purification in Research Settings

Electrodialysis (ED) is an electrochemical membrane separation process that utilizes ion-exchange membranes and an electric potential difference as the driving force to separate ionic species from a solution. walshmedicalmedia.com In research applications, this technique has proven effective for the isolation and purification of amines, like ethylenediamine, from their salt solutions, such as ethylenediamine hydrochloride. cecri.res.inresearchgate.net The process is particularly valuable for removing chloride ions to yield a purified amine solution. cecri.res.in

The fundamental principle of electrodialysis involves the use of a stack of alternating cation-exchange and anion-exchange membranes placed between an anode and a cathode. walshmedicalmedia.com When an aqueous solution of this compound (EDA·2HCl) is introduced into the feed compartments, the applied electric field causes the positively charged ethylenediammonium ions ([C₂H₄(NH₃)₂]²⁺) to migrate towards the cathode and the negatively charged chloride ions (Cl⁻) to migrate towards the anode. The cation-exchange membranes selectively allow the passage of cations, while the anion-exchange membranes permit the passage of anions. This selective transport results in the depletion of ions in the feed (diluate) stream and their concentration in adjacent compartments, the concentrate stream. walshmedicalmedia.com

A key research application has been the conversion of ethylenediamine dihydrochloride to free ethylenediamine. cecri.res.inmdpi.com In a typical laboratory or pilot-scale setup, a multi-compartment electrodialysis cell is used. For instance, a five-compartment cell configuration can be employed to effectively separate ethylenediamine from an industrial solution of its hydrochloride salt. cecri.res.in In such a system, the industrial solution containing this compound is fed into the central compartment. Under the influence of an electric field, chloride ions move through the anion-exchange membrane into the adjacent compartment, where they can be trapped or reacted, for example, by forming sodium chloride (NaCl) if a sodium hydroxide (B78521) (NaOH) solution is used in the electrode compartments. cecri.res.in

Research has focused on optimizing various parameters to maximize the efficiency of this separation. Key parameters studied include current density and the concentration of alkali in the electrode compartments. cecri.res.inresearchgate.net Studies have shown that current efficiencies for chloride removal and amine recovery can reach up to 91% and 78%, respectively, under optimized conditions. cecri.res.inresearchgate.net The choice of ion-exchange membranes is also a critical factor, with different membranes exhibiting varying levels of performance and stability. cecri.res.in The process effectively reduces the chloride content from high concentrations in the feed solution (e.g., ~18%) to less than 1% in the final product. cecri.res.in

Table 1: Comparison of Industrial Feed Solution and Electrodialysis Product This table presents data from a study on the electrodialysis of an industrial this compound solution. cecri.res.in

CharacteristicIndustrial Feed SolutionProduct after Electrodialysis
Chloride Content (%)18.30.15 - 0.9
Amine Content (%)12.0~20.0
pH6.512.5
Conductivity (mS/cm)180150

The research demonstrates that electrodialysis is a viable and promising method for industrial applications where the isolation of chloride-free ethylenediamine is required. cecri.res.in It represents a pollution-free alternative to traditional chemical processes that may generate large quantities of contaminated salt by-products. cecri.res.in

Conductivity-Based Methods for Reaction Monitoring

Conductivity measurement is a valuable analytical tool for monitoring the progress of chemical reactions in solution, particularly those involving a change in the number or type of ionic species. iyte.edu.tr The conductivity of an electrolytic solution depends on the concentration, charge, and mobility of the ions present. iyte.edu.trs3waas.gov.in When a chemical reaction alters these factors, the change in the solution's conductivity can be tracked over time to determine reaction kinetics or identify endpoints in titrations (conductometric titration). iyte.edu.trksu.edu.sa

In the context of research involving this compound, conductivity-based methods can be applied to monitor reactions where it is a reactant or product. Since this compound is a salt, it dissociates in aqueous solutions into ethylenediammonium ions and chloride ions, resulting in a conductive solution. solubilityofthings.com Any reaction that consumes these ions or replaces them with ions of different mobility will cause a predictable change in conductivity. iyte.edu.tr

A classic example is the neutralization of an acid with a base. If a solution of this compound is neutralized by a strong base like sodium hydroxide (NaOH), the following reaction occurs:

[C₂H₄(NH₃)₂]²⁺(aq) + 2Cl⁻(aq) + 2Na⁺(aq) + 2OH⁻(aq) → C₂H₄(NH₂)₂(aq) + 2H₂O(l) + 2Na⁺(aq) + 2Cl⁻(aq)

The principle relies on the significant differences in the molar ionic conductivity of the ions involved in the reaction. By monitoring the conductivity, researchers can gain real-time insights into the reaction's progress without the need for more complex and time-consuming sampling and analysis techniques. iyte.edu.tr

Table 2: Molar Ionic Conductivity of Selected Ions in Aqueous Solution at 25 °C This table illustrates the differing conductivity values for ions relevant to reactions involving this compound, explaining why conductivity changes during such reactions.

IonMolar Ionic Conductivity (λ°) (10⁻⁴ m² S mol⁻¹)
H⁺349.8
OH⁻199.1
Cl⁻76.3
Na⁺50.1
1/2 [C₂H₄(NH₃)₂]²⁺~45-55 (estimated)

The high molar ionic conductivity of the hydroxide ion compared to the chloride ion it effectively replaces during neutralization is a key factor that allows for clear endpoint detection in conductometric titrations. s3waas.gov.in This analytical method is robust, inexpensive, and can be readily automated for continuous reaction monitoring in various research settings. mdpi.com

Structural Characterization and Solid State Chemistry of Ethylenediamine Hydrochloride

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For ethylenediamine (B42938) dihydrochloride (B599025), these studies have provided fundamental insights into its crystal packing and molecular geometry.

The crystal structure of ethylenediamine dihydrochloride has been determined through two-dimensional Patterson and Fourier syntheses. koreascience.kr The compound crystallizes in the monoclinic system. The dimensions of the unit cell and other crystallographic parameters have been precisely measured.

The space group was identified as P2₁/c, which is a common space group for organic molecules. koreascience.kr This determination is based on the systematic absences observed in the diffraction data. brynmawr.edu The unit cell contains multiple molecules, with their positions and orientations related by the symmetry operations of the space group.

In the solid state, the ethylenediammonium cation ([H₃N(CH₂)₂NH₃]²⁺) adopts a specific, low-energy conformation. X-ray diffraction studies have revealed that the molecule exists in a trans-conformation. koreascience.kr In this arrangement, the carbon and nitrogen atoms lie on a single plane, and the molecule possesses a center of symmetry. koreascience.kr This extended conformation is a common feature for linear polyamines in the solid state. nih.gov

The precise bond lengths and angles within the molecule have also been determined from the diffraction data, providing a complete picture of its geometry.

The crystal packing of ethylenediamine dihydrochloride is dominated by strong intermolecular forces, particularly hydrogen bonds. libretexts.org In the crystal lattice, the positively charged ammonium (B1175870) groups (-NH₃⁺) act as hydrogen bond donors, while the chloride anions (Cl⁻) serve as acceptors. koreascience.kr

Spectroscopic Characterization (Vibrational and Electronic)

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide valuable information about the vibrational modes of the molecule. nih.gov These methods are complementary to X-ray diffraction and help to confirm the structural features of ethylenediamine dihydrochloride in the solid state. core.ac.uk

The vibrational spectrum of the ethylenediammonium cation is complex, with 42 normal modes of vibration. core.ac.uk In its all-trans configuration (C₂h symmetry), these modes are distributed among different symmetry species, leading to 18 Raman-active and 18 IR-active fundamentals that are mutually exclusive. core.ac.uk Theoretical calculations, often coupled with experimental data, are used to assign the observed spectral bands to specific molecular motions. nih.govcore.ac.uk For instance, studies have focused on assigning the N-H and C-H stretching modes. core.ac.uk The interaction with the chloride counterions is also reflected in the vibrational spectra. core.ac.uk

Electronic spectroscopy (UV-Vis) studies on related protonated amides show absorption bands that are sensitive to the chemical environment. For example, upon acidification, the UV spectrum of a protonated amide can shift, indicating changes in the electronic structure. researchgate.net

Thermal Analysis and Stability in Crystalline Forms

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of crystalline solids. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. acs.org

For compounds containing ethylenediamine, thermal decomposition often occurs in distinct stages. nih.gov Studies on related salts show that decomposition can begin at temperatures above 200 °C. For aminophylline, a compound containing ethylenediamine, the first stage of mass loss, occurring between 65 °C and 156 °C, is attributed to the decomposition of the ethylenediamine component. nih.gov While ethylenediaminetetraacetic acid (EDTA) is stable up to high temperatures, its decomposition can be facilitated in acidic conditions, suggesting that the protonated amine groups influence thermal stability. scielo.br The thermal stability of ethylenediamine hydrochloride is intrinsically linked to the strength of its crystal lattice, which is maintained by the extensive hydrogen bonding network. researchgate.net

Research on Substituted Ethylenediamine Derivatives: Advanced Systems

N-Boc,N-methyl-1,2-Ethylenediamine Hydrochloride in Ligand Design

N-Boc,N-methyl-1,2-ethylenediamine hydrochloride is a valuable intermediate in organic synthesis, particularly in the design of complex ligands and pharmacologically active molecules. smolecule.com The key feature of this compound is the tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms. smolecule.com This group is crucial as it allows for selective reactions on the unprotected amine, while the Boc-protected amine remains inert. smolecule.comsigmaaldrich.com

The synthesis of more complex molecules often involves a step-wise approach where different functional groups are added sequentially. The Boc group can be removed under specific acidic conditions, revealing the amine functionality for a subsequent reaction, such as alkylation or sulfonylation. nih.gov For instance, in the synthesis of farnesyltransferase inhibitors, mono-N-Boc-ethylenediamine was used as a starting material. nih.gov It was first sulfonylated, followed by chemoselective alkylation and then deprotection of the Boc group to allow for further modification. nih.gov This strategic use of a protected ethylenediamine (B42938) derivative enables the construction of intricate molecular architectures that would be difficult to achieve otherwise. The presence of the methyl group and its hydrochloride salt form can also influence the compound's reactivity and solubility. smolecule.com

The general synthetic utility is highlighted in its role as a building block for creating larger, more functionalized molecules. smolecule.comtcichemicals.com By controlling the protection and deprotection steps, chemists can precisely introduce the N-methylethylenediamine moiety into a target structure, making it a key component in the ligand design toolbox. smolecule.comnih.gov

Table 1: Properties of N-Boc Protected Ethylenediamine Derivatives

PropertyN-(tert-Butoxycarbonyl)-N-methyl-1,2-ethylenediamine tcichemicals.comN-Boc-ethylenediamine sigmaaldrich.com
Synonym tert-Butyl N-(2-Aminoethyl)-N-methylcarbamatetert-Butyl N-(2-aminoethyl)carbamate
CAS Number 121492-06-657260-73-8
Molecular Formula C₈H₁₈N₂O₂C₇H₁₆N₂O₂
Molecular Weight 174.24 g/mol 160.21 g/mol
Appearance Colorless to Almost colorless clear liquid-
Boiling Point -72-80 °C/0.1 mmHg
Purity >95.0% (GC)(T)≥98.0% (NT)

1,2-Diphenyl-Ethylenediamine Dihydrochloride (B599025) in Chiral Chemistry

1,2-Diphenyl-1,2-ethylenediamine (DPEN) is a chiral diamine that is of significant importance in the field of asymmetric synthesis and chiral chemistry. wikipedia.orgchemicalbook.comsigmaaldrich.com The molecule exists as three stereoisomers: a meso compound and a pair of enantiomers, (R,R)-DPEN and (S,S)-DPEN. wikipedia.org The chiral, non-meso diastereomers are widely used as ligands and precursors for catalysts in asymmetric reactions, such as asymmetric hydrogenation. wikipedia.orgchemicalbook.com

DPEN and its derivatives, often in their dihydrochloride salt form for stability and handling, are crucial components in catalysts developed for enantioselective transformations. A notable example is its use in the catalysts pioneered by Nobel laureate Ryōji Noyori for asymmetric hydrogenation. wikipedia.org The N-tosylated derivative of DPEN (TsDPEN) is a particularly effective ligand precursor. wikipedia.org For example, the complex formed from ruthenium, cymene, and (S,S)-TsDPEN catalyzes the highly efficient and enantioselective hydrogenation of ketones. wikipedia.org

The preparation of DPEN involves the reductive amination of benzil, which can yield both the meso and the chiral diastereomers. wikipedia.org The valuable chiral form can be separated into its (R,R) and (S,S) enantiomers through resolution using tartaric acid as a chiral resolving agent. wikipedia.orgchemicalbook.com The ability of DPEN to form stable metal complexes makes it a versatile ligand for creating chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction. sigmaaldrich.com It is also employed as a chiral solvating agent for determining the enantiomeric excess of chiral acids using NMR spectroscopy. sigmaaldrich.comchemicalbook.com

Table 2: Stereoisomers and Properties of 1,2-Diphenylethylenediamine

Compound NameCAS NumberStereochemistryKey ApplicationMelting Point (°C)
(1S,2S)-(-)-1,2-Diphenylethylenediamine29841-69-8S,SChiral Ligand, Resolving Agent chemicalbook.comsigmaaldrich.com83-85 chemicalbook.com
(1R,2R)-(+)-1,2-Diphenylethylenediamine35132-20-8R,RChiral Ligand, Asymmetric Synthesis wikipedia.orgchemicalbook.com-
meso-1,2-Diphenylethylenediamine458511 (Sigma-Aldrich)mesoLigand Synthesis-

N-(1-Naphthyl)ethylenediamine Dihydrochloride in Advanced Probes and Dyes

N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) is a chemical compound widely utilized as a coupling agent in colorimetric and spectrophotometric analysis. himedialabs.commpbio.com It is particularly well-known for its role in the Griess test for the determination of nitrite (B80452) and nitrate (B79036) ions. mpbio.com In this application, NEDA acts as a coupling agent that reacts with a diazotized sulfanilamide (B372717) to form a brightly colored azo dye. The intensity of the resulting pink-to-purple color is proportional to the concentration of nitrite, allowing for quantitative measurement.

Beyond nitrite determination, NEDA serves as a versatile reagent for detecting a range of other substances. It is used for the colorimetric determination of sulfonamides, aminophenols, phenylenediamines, and various other aromatic amines. mpbio.com The underlying principle involves the diazotization of the primary aromatic amine being analyzed, followed by coupling with NEDA to produce a stable, colored azo compound.

Recent research has also explored NEDA as a component in more advanced chemical systems. It can function as a donor molecule to form charge-transfer complexes with various acceptor molecules. himedialabs.com Furthermore, it has been identified as a highly selective organic fluorescent probe for the azide (B81097) ion. himedialabs.com Its utility as a building block in chemical synthesis and its application in forming dyes and probes make it a staple in analytical chemistry laboratories. himedialabs.commpbio.com The dihydrochloride salt form ensures its stability and solubility in aqueous solutions for these applications. mpbio.comthermofisher.comthermofisher.com

Table 3: Analytical Applications of N-(1-Naphthyl)ethylenediamine Dihydrochloride

ApplicationAnalytePrinciple
Spectrophotometric Determination Nitrite and Nitrate mpbio.comForms a colored azo dye after diazotization of sulfanilamide.
Colorimetric Determination Sulfonamides in blood mpbio.comActs as a coupling agent to form a measurable colored product.
Fluorescent Probe Azide Ion himedialabs.comFunctions as a selective fluorescent sensor.
General Reagent Aminophenols, Chloroanilines, Thiols mpbio.comUsed as a coupling agent for spectrophotometric analysis.

Synthesis and Properties of Polyethyleneamines

Ethylenediamine (C₂H₄(NH₂)₂) is the simplest and most fundamental member of the family of polyethyleneamines. wikipedia.orgataman-chemicals.com These are compounds containing multiple ethylene (B1197577) (-CH₂CH₂-) linkages between amine groups. The industrial production of ethylenediamine and its higher-order analogues like Diethylenetriamine (B155796) (DETA) and Triethylenetetramine (B94423) (TETA) is primarily achieved through two main routes. wikipedia.orgataman-chemicals.com

The most common method involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) in an aqueous medium under high pressure and a temperature of 180 °C. wikipedia.orgatamanchemicals.com This reaction generates hydrogen chloride, which forms salts with the amine products. The free amines are subsequently liberated by the addition of a base like sodium hydroxide (B78521) and then separated via fractional distillation. wikipedia.orgataman-chemicals.com A significant aspect of this process is the formation of by-products, including DETA, TETA, and even heavier polyethyleneamines, as the newly formed amines can react further with the 1,2-dichloroethane. atamanchemicals.com

An alternative industrial synthesis route is the reaction of ethanolamine (B43304) with ammonia. wikipedia.orgataman-chemicals.com This process typically involves passing the gaseous reactants over a bed of heterogeneous catalysts, often containing nickel. wikipedia.org

Polyethyleneamines are characterized by their basicity and their ability to act as multidentate ligands, forming stable complexes with various metal ions. Because they possess multiple amine groups, they are widely used as precursors in the synthesis of polymers. atamanchemicals.com For example, they are used in the production of certain polyurethane fibers and are the starting point for creating PAMAM dendrimers. atamanchemicals.com Their properties also make them useful as corrosion inhibitors, fabric softeners, and curing agents for epoxy resins. wikipedia.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The ethylenediamine scaffold is a common pharmacophore in medicinal chemistry, and its derivatives are frequently synthesized to conduct Structure-Activity Relationship (SAR) studies. researchgate.netiiarjournals.org SAR studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. researchgate.netmdpi.com This process helps in identifying the key chemical features responsible for the molecule's efficacy and in optimizing its properties.

For example, extensive SAR studies have been performed on ethylenediamine derivatives to develop potent inhibitors of coagulation factor Xa (fXa), a key enzyme in the blood clotting cascade. researchgate.net In one study, researchers modified the spacer moiety of a known inhibitor series and discovered that ethylenediamine derivatives with specific substitutions demonstrated strong anti-fXa activity. researchgate.net Further optimization led to the identification of a compound with both high in vitro activity and in vivo antithrombotic efficacy. researchgate.net

In another context, SAR studies on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives revealed insights into their cytotoxic activity against human cancer cell lines. iiarjournals.org It was observed that the presence of halogen atoms (chlorine or bromine) on the aromatic rings was associated with higher cytotoxicity. iiarjournals.org The dihydrochloride salt forms of these compounds were also found to be more toxic to cancer cells than their free diamine counterparts. iiarjournals.org These studies demonstrate the power of synthetic modification of the ethylenediamine core to fine-tune biological activity, providing a rational basis for the design of new therapeutic agents. researchgate.netiiarjournals.orgrsc.orgacs.org

Q & A

Q. What are the common synthetic routes for incorporating ethylenediamine hydrochloride into heterocyclic compounds?

this compound is frequently used as a precursor in heterocyclic compound synthesis. A typical method involves cyclocondensation reactions, where it reacts with intermediates like α-naphthylacetic acid or 1-naphthyl acetonitrile under mild conditions. For example, naphazoline hydrochloride synthesis employs ethylenediamine for heterocyclization, followed by salification with concentrated HCl . Alternative routes include reactions with α-chloropropionate derivatives to form pharmacologically active compounds like trientine hydrochloride, a copper-chelating agent . Key considerations include pH control, solvent selection (e.g., methanol or acetone), and stoichiometric ratios to minimize side products.

Q. How is this compound utilized in colorimetric assays for enzyme activity determination?

In xanthine oxidase (XOD) activity assays, this compound reacts with hydroxylamine-derived superoxide anions to form nitrite (NO₂⁻), which couples with sulfonamide and naphthyl ethylenediamine to produce a red azo compound. The absorbance at 530 nm correlates linearly with enzyme activity. Researchers must standardize reagent concentrations (e.g., 0.1–0.5 mM this compound) and incubation times (typically 20–30 minutes) to ensure reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers).
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste according to local regulations .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound-mediated heterocyclization reactions under varying pH conditions?

Yield optimization requires precise pH control. For example, in naphazoline synthesis, maintaining a pH of 6–7 during heterocyclization minimizes byproduct formation. Buffering agents (e.g., ammonium acetate) or dropwise addition of HCl can stabilize the reaction environment. Post-reaction purification via recrystallization (using ethanol/water mixtures) enhances purity . Advanced techniques like in-situ FTIR monitoring can track intermediate formation and adjust conditions dynamically.

Q. How can researchers address interference from metal ions when using this compound in spectrophotometric selenium detection?

Metal ions (e.g., Fe³⁺, Cu²⁺) can chelate with this compound, skewing absorbance readings. Mitigation strategies include:

  • Masking Agents : Add 1–2 mM EDTA to sequester interfering ions without affecting selenium complexation.
  • pH Adjustment : Conduct assays at pH 1.5–2.0 to reduce metal hydroxide precipitation.
  • Calibration Curves : Use standard additions to account for matrix effects in complex samples like soil or biological fluids .

Q. In the development of drug delivery systems, how does this compound influence the stability and release kinetics of peptide hydrogels?

this compound can act as a crosslinker in peptide hydrogels (e.g., Max8 peptide systems) by forming ionic interactions with carboxylate groups. This enhances mechanical stability and modulates drug release rates. For instance, in doxorubicin-loaded hydrogels, increasing this compound concentration (0.5–2% w/v) prolongs release from 24 to 72 hours. Researchers must balance crosslinker density to avoid excessive hydrogel rigidity, which can impede biodegradation .

Data Contradictions and Resolution

  • Synthesis Efficiency : Patent methods report high yields (>85%) for naphazoline synthesis, while academic studies note variability (70–90%) due to impurities in raw materials. Resolution: Pre-purify reagents (e.g., distillation of ethylenediamine) and validate intermediates via HPLC.
  • Analytical Interference : Some studies report false positives in selenium assays at high chloride concentrations. Resolution: Dilute samples or use anion-exchange chromatography pre-treatment.

Key Methodological Tables

Application Optimal Concentration Key Parameters Reference
XOD Activity Assay0.2 mMpH 7.4, 30-min incubation
Naphazoline Synthesis1:1.2 molar ratio (EDA:substrate)60°C, 6 hours, pH 6.5
Selenium Detection0.1 mM (+ 1 mM EDTA)λ = 530 nm, pH 1.8

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Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine hydrochloride
Reactant of Route 2
Ethylenediamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.